Bofumustine
説明
特性
IUPAC Name |
[(3aR,6R,6aR)-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O9/c1-18(2)31-13-12(9-29-16(24)10-3-5-11(6-4-10)23(27)28)30-15(14(13)32-18)20-17(25)22(21-26)8-7-19/h3-6,12-15H,7-9H2,1-2H3,(H,20,25)/t12-,13-,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNUXZKZNVXIS-CBNXCZCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)NC(=O)N(CCCl)N=O)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971579, DTXSID801023914 | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bofumustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55102-44-8, 56194-22-0 | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)-D-ribofuranosyl]-N-nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55102-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bofumustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RFCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056194220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)-N′-[2,3-O-(1-methylethylidene)-5-O-(4-nitrobenzoyl)ribofuranosyl]-N-nitroso-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bofumustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOFUMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P52D0J76B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bofumustine: A Technical Overview of a Novel Alkylating Agent
For the attention of researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of Bofumustine, a compound closely related to the well-characterized alkylating agent Bendamustine. Due to the limited availability of specific data on this compound, this document will focus on the established mechanisms of Bendamustine as a model, drawing parallels where appropriate.
Core Mechanism of Action: DNA Alkylation and Damage
This compound, like Bendamustine, is a bifunctional alkylating agent.[1][2] Its primary mechanism of action involves the covalent modification of DNA, leading to cytotoxicity in cancer cells. This process is initiated by the formation of electrophilic alkyl groups that react with nucleophilic sites on DNA bases.[1][3]
The alkylation process results in several forms of DNA damage:
-
Intra-strand cross-links: Formation of covalent bonds between two bases on the same DNA strand.[1]
-
Inter-strand cross-links: Formation of covalent bonds between bases on opposite DNA strands. This is a particularly cytotoxic lesion as it prevents DNA replication and transcription.[1]
-
Single-strand breaks: Damage to the phosphodiester backbone of one DNA strand.[4]
This extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[5][6]
Signaling Pathways Activated by this compound-Induced DNA Damage
The DNA damage induced by this compound activates a complex network of signaling pathways designed to sense the damage and initiate a cellular response. Key pathways include:
-
ATM/ATR Pathway: The primary sensors of DNA double-strand breaks (ATM) and single-strand breaks/stalled replication forks (ATR) are activated. These kinases phosphorylate a cascade of downstream targets.
-
Chk1/Chk2 Pathway: The checkpoint kinases Chk1 and Chk2 are activated by ATM/ATR.[5] They play a crucial role in halting the cell cycle to allow time for DNA repair.
-
p53 Pathway: The tumor suppressor protein p53 is stabilized and activated in response to DNA damage. p53 can induce cell cycle arrest, senescence, or apoptosis.
Quantitative Data on Bendamustine's Activity
The following table summarizes key quantitative data for Bendamustine, which can be considered indicative of this compound's potential activity.
| Parameter | Cell Line | Value | Reference |
| IC50 | Various Cancer Cell Lines | 1-10 µM | [5] |
| DNA Cross-linking | P388 (mouse leukemia) | Lower than BCNU or MeCCNU at equivalent cytotoxic concentrations | [4] |
| Apoptosis Induction | A375 (melanoma) | Greater than fotemustine | [7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or Bendamustine) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks.
-
Cell Preparation: Treat cells with the test compound, then embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[7]
Distinguishing Features from Other Alkylating Agents
While sharing a core mechanism with other nitrogen mustards, Bendamustine (and presumably this compound) exhibits some unique properties. Molecular analyses have shown that Bendamustine's effects on DNA repair and cell cycle progression differ from other alkylating agents.[6] For instance, it appears to activate a base excision DNA repair pathway rather than the alkyl transferase mechanism employed by some other agents.[8] This may contribute to its distinct clinical efficacy profile and its activity in cancers resistant to other alkylating agents.[8][9]
Conclusion
This compound is a promising alkylating agent with a mechanism of action centered on the induction of extensive DNA damage, leading to cell cycle arrest and apoptosis. Its potential to activate unique DNA repair pathways may offer advantages over existing therapies. Further research is warranted to fully elucidate its specific molecular interactions and to translate these findings into effective clinical strategies for a range of malignancies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. drugs.com [drugs.com]
- 4. Cytotoxicity and DNA damaging effects of a new nitrosourea, fotemustine, diethyl- 1-(3-(2-chloroethyl)-3-nitrosoureido) ethylphosphonate-S10036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, DNA damage, and apoptosis induced by new fotemustine analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bendamustine in Metastatic Breast Cancer: An Old Drug in New Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bendamustine: a new look at an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Bofumustine vs. Bendamustine: A Technical Deep-Dive into Structural and Mechanistic Divergence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural and functional distinctions between two potent antineoplastic agents: bofumustine and bendamustine. While both are recognized for their cytotoxic capabilities, their fundamental chemical architectures diverge significantly, leading to different mechanisms of action and physicochemical properties. This document provides a comprehensive comparison to inform research and development in oncology.
Core Structural Differences: A Tale of Two Scaffolds
The most striking difference between this compound and bendamustine lies in their core chemical structures. Bendamustine is a nitrogen mustard derivative featuring a unique benzimidazole ring, whereas this compound is classified as a nitrosourea conjugated to a protected ribofuranose sugar moiety.
Bendamustine possesses a purine-like benzimidazole ring, a butyric acid side chain, and a nitrogen mustard group. This hybrid structure was intentionally designed to combine the properties of an alkylating agent and a purine analog.[1][2]
This compound , on the other hand, is identified as 1-(2-chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea 5'-(p-nitrobenzoate). Its structure is characterized by a nitrosourea pharmacophore attached to a protected sugar molecule. This places it in the family of nitrosoureas, known for their DNA alkylating and cross-linking abilities.[3]
Below is a visual representation of their distinct chemical structures.
Caption: Chemical structures of Bendamustine and a description of this compound.
Physicochemical Properties: A Quantitative Comparison
The structural disparities between this compound and bendamustine directly influence their physicochemical properties. These properties are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their formulation and delivery.
| Property | This compound | Bendamustine |
| Molecular Formula | C₁₈H₂₁ClN₄O₉ | C₁₆H₂₁Cl₂N₃O₂ |
| Molecular Weight | 472.83 g/mol | 358.26 g/mol |
| Chemical Class | Nitrosourea | Nitrogen Mustard |
| Core Heterocycle | None (has a ribofuranose) | Benzimidazole |
| Alkylating Group | 2-chloroethylnitrosourea | bis-(2-chloroethyl)amine |
Mechanism of Action: Divergent Pathways to Cytotoxicity
Both this compound and bendamustine exert their anticancer effects primarily through DNA alkylation, a mechanism shared by many chemotherapeutic agents.[4][5] However, the specifics of their interactions with DNA and the subsequent cellular responses are distinct due to their different chemical moieties.
Bendamustine: A Dual-Action Agent
Bendamustine functions as a bifunctional alkylating agent, causing both intra-strand and inter-strand DNA cross-links.[1][6] This extensive DNA damage triggers cell cycle arrest and apoptosis.[6] The benzimidazole ring, intended to act as a purine analog, may contribute to its unique activity profile, potentially influencing DNA repair pathways differently than other alkylating agents.[1][2] Studies have shown that bendamustine can induce cell death through both apoptotic and non-apoptotic pathways.[1] It is suggested that bendamustine's purine-like structure allows for rapid uptake into cells via nucleoside transporters.[7]
The cellular response to bendamustine-induced DNA damage involves the activation of DNA damage response pathways, leading to cell cycle arrest, primarily at the G2 phase, and ultimately apoptosis or mitotic catastrophe.[6][8][9]
Caption: Bendamustine's mechanism of action.
This compound: A Classic Nitrosourea Approach
As a nitrosourea, this compound's mechanism of action is predicted to be consistent with this class of compounds. Nitrosoureas are known to spontaneously decompose in vivo to form highly reactive intermediates that alkylate DNA, primarily at the O⁶-position of guanine.[3][10] This leads to the formation of DNA cross-links, which are cytotoxic to cancer cells.[10] The chloroethyl moiety is crucial for this cross-linking activity.[11]
The carbamoylating activity of nitrosoureas, resulting from the isocyanate species formed during their decomposition, can also contribute to their cytotoxicity by modifying proteins, including those involved in DNA repair.[3]
Caption: Predicted mechanism of action for this compound.
Experimental Protocols: Synthesis of the Core Scaffolds
Detailed experimental protocols for the synthesis of these molecules are essential for their production and for the development of novel analogs.
Bendamustine Synthesis
The synthesis of bendamustine has been approached through various routes. A common strategy involves the construction of the benzimidazole core followed by the introduction of the bis-(2-chloroethyl)amino group and the butyric acid side chain. One documented method involves the reaction of 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester with thionyl chloride to chlorinate the hydroxyl groups, followed by hydrolysis of the ester to yield bendamustine.
Illustrative Workflow for a Key Step in Bendamustine Synthesis:
Caption: Key chlorination and hydrolysis steps in a Bendamustine synthesis route.
This compound (Glycosyl Nitrosourea) Synthesis
The synthesis of glycosyl nitrosoureas like this compound generally involves the reaction of a glycosylamine with an isocyanate, followed by nitrosation.[12] For this compound specifically, the synthesis would involve preparing the protected ribofuranosylamine precursor, reacting it with 2-chloroethyl isocyanate, and then performing a nitrosation step.
General Workflow for Glycosyl Nitrosourea Synthesis:
References
- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 9. Dose dependent effects on cell cycle checkpoints and DNA repair by bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fotemustine? [synapse.patsnap.com]
- 11. brainkart.com [brainkart.com]
- 12. A new class of nitrosoureas. 4. Synthesis and antitumor activity of disaccharide derivatives of 3,3-disubstituted 1-(2-chloroethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In-Vitro Cytotoxic Effects of Bendamustine
This technical guide provides a comprehensive overview of the in-vitro cytotoxic effects of Bendamustine, a chemotherapeutic agent with a unique molecular structure that combines alkylating and antimetabolite properties. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Mechanism of Action
Bendamustine's cytotoxic activity is primarily attributed to its function as a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic moieties in DNA, leading to both intra-strand and inter-strand cross-linking.[1] This DNA damage inhibits essential cellular processes such as DNA replication and repair, ultimately triggering cell death.[1][2] Unlike typical alkylating agents, Bendamustine's benzimidazole ring may also act as a purine analog, contributing to its unique anti-cancer properties.[3][4][5] Molecular analyses have revealed that Bendamustine's effects on DNA repair and cell cycle progression differ from those of conventional alkylating agents.[4]
Induction of Apoptosis
A significant component of Bendamustine's cytotoxic effect is the induction of apoptosis, or programmed cell death. In-vitro studies have demonstrated that Bendamustine triggers apoptosis in various cancer cell lines, including those from B-chronic lymphocytic leukemia (B-CLL) and breast cancer.[3][6] The apoptotic process is characterized by morphological and biochemical changes such as DNA fragmentation, nuclear condensation, and the formation of a sub-G1 fraction in the cell cycle.[3]
One study on B-CLL cells showed a dose- and time-dependent increase in cytotoxicity, with apoptosis being a key mechanism.[6] Interestingly, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged during incubation with Bendamustine, suggesting the involvement of other apoptotic pathways.[6] In other leukemia and breast cancer cell lines, evidence of apoptosis includes the cleavage of poly-(adenosine diphosphate-ribose) polymerase (PARP).[3] Furthermore, Bendamustine has been shown to induce cell death through non-apoptotic pathways as well, such as mitotic catastrophe, which allows it to be effective even in cells with impaired apoptotic machinery.[1][4] Recent research has also highlighted the role of endoplasmic reticulum (ER) stress in Bendamustine-induced apoptosis in breast cancer cells.[7][8]
DNA Damage and Repair
Bendamustine's primary mode of action involves causing significant DNA damage. It alkylates DNA, primarily at the guanine-N7 positions, leading to the formation of interstrand crosslinks (ICLs).[2] These ICLs are particularly cytotoxic as they block DNA replication and transcription.[2] Studies have shown that cancer cells are often inefficient at repairing Bendamustine-induced ICLs compared to damage caused by other alkylating agents like cisplatin or melphalan.[2] This inefficiency in DNA repair contributes to the potent cytotoxic effect of Bendamustine. The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways.[2] However, Bendamustine has been observed to induce a more selective pattern of gene expression in these pathways compared to other alkylating agents.[2]
Quantitative Cytotoxicity Data
The cytotoxic potential of Bendamustine is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Bendamustine vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| MDA-MB-231 | Breast Cancer | 16.98 µM | 24 hours | [7][8] |
| B-CLL (untreated patients) | B-Chronic Lymphocytic Leukemia | 7.3 µg/ml | 48 hours | [6] |
| B-CLL (pretreated patients) | B-Chronic Lymphocytic Leukemia | 4.4 µg/ml | 48 hours | [6] |
Experimental Protocols
A variety of in-vitro assays are employed to study the cytotoxic effects of Bendamustine.
Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Bendamustine for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Flow Cytometry): Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cells are treated with Bendamustine as described above.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and PI, which enters and stains the DNA of necrotic or late apoptotic cells.
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
DNA Damage Assessment (Comet Assay): The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage at the level of individual cells.[2]
-
Cells are treated with Bendamustine.
-
The cells are then embedded in a thin layer of agarose on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Bendamustine's cytotoxic effects and a typical experimental workflow for its in-vitro evaluation.
Caption: Bendamustine-induced apoptotic signaling pathway.
Caption: DNA damage and repair pathway affected by Bendamustine.
Caption: General experimental workflow for in-vitro evaluation.
References
- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 3. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of ER stress-mediated apoptosis in breast cancer cell line by the powerful alkylating agent bendamustine and insights into its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bofumustine's Effect on DNA Alkylation and Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bofumustine is a chemotherapeutic agent belonging to the class of nitrogen mustards and nitrosoureas. Its cytotoxic effects are primarily attributed to its ability to alkylate DNA, a mechanism shared with other drugs in its class such as bendamustine and fotemustine. This alkylation process introduces lesions into the DNA, which, if not repaired, can lead to strand breaks, inhibition of DNA replication and transcription, and ultimately, cell death (apoptosis). This technical guide provides an in-depth overview of the core mechanisms of this compound-induced DNA damage and the subsequent cellular response involving various DNA repair pathways. Due to the limited publicly available data specifically for this compound, this guide draws upon the well-established mechanisms of closely related nitrosourea and nitrogen mustard compounds to provide a comprehensive understanding of its expected biological effects.
Core Mechanism: DNA Alkylation
This compound, as a nitrosourea compound, is designed to be chemically reactive, enabling it to transfer alkyl groups to nucleophilic sites on DNA bases. The primary mode of action involves the formation of a chloroethyl cation, which then covalently binds to DNA.
The main targets for alkylation on DNA bases are the N7 position of guanine and the N3 position of adenine. Additionally, O6-alkylguanine adducts can be formed, which are particularly cytotoxic and mutagenic lesions. The formation of these adducts disrupts the normal structure of the DNA double helix, creating obstacles for the cellular machinery involved in replication and transcription.
Furthermore, the bifunctional nature of nitrogen mustards allows for the formation of interstrand cross-links (ICLs), where the agent connects the two opposing strands of the DNA. ICLs are highly toxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription.
Types of DNA Adducts Formed
| DNA Adduct Type | Typical Location(s) on DNA | Consequence |
| Monoadducts | N7-alkylguanine, N3-alkyladenine, O6-alkylguanine | Helix distortion, replication errors |
| Interstrand Cross-links (ICLs) | Between guanines on opposite strands | Blocks DNA strand separation |
| Intrastrand Cross-links | Between adjacent guanines on the same strand | Localized helix distortion |
Cellular Response: DNA Repair Pathways
The presence of this compound-induced DNA adducts triggers a complex cellular response orchestrated by various DNA repair pathways. The efficiency of these repair pathways in a cancer cell can determine its sensitivity or resistance to the drug.
Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is primarily responsible for the removal of smaller, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine.[1][2] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Subsequently, an AP endonuclease cuts the DNA backbone, and a DNA polymerase fills the gap, followed by ligation. Perturbing base-excision repair has been shown to sensitize cells to alkylating agents like bendamustine.[3]
Nucleotide Excision Repair (NER)
Nucleotide Excision Repair (NER) is a versatile pathway that removes a wide range of bulky, helix-distorting DNA lesions, which would include some of the adducts formed by this compound.[4][5][6] NER involves the recognition of the lesion, unwinding of the DNA around it, excision of the damaged oligonucleotide segment, and synthesis of a new DNA strand.[7] The repair of DNA damage induced by the N-mustard derivative BO-1055 requires NER, suggesting a similar role for this pathway in response to this compound.[8]
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
Interstrand cross-links (ICLs) are particularly challenging lesions for the cell to repair. The repair of ICLs often involves a combination of pathways, including NER and Homologous Recombination (HR).[9][10][11] HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the damage, and it is crucial for repairing ICL-induced double-strand breaks that can arise during replication.[12][13] Non-Homologous End Joining (NHEJ) is another pathway for repairing double-strand breaks, though it is more error-prone than HR. The N-mustard derivative BO-1055 has been shown to require HR for the repair of the damage it induces.[8]
O6-Methylguanine-DNA Methyltransferase (MGMT)
The formation of O6-alkylguanine adducts is a critical cytotoxic lesion. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly reverses this type of damage by transferring the alkyl group from the guanine to one of its own cysteine residues. High levels of MGMT expression in cancer cells can lead to resistance to alkylating agents. Conversely, epigenetic silencing of the MGMT gene, often through promoter methylation, results in lower or absent MGMT protein and increased sensitivity to these drugs. The repair of damage from the N-mustard BO-1055 has been shown to be dependent on MGMT activity.[8]
Experimental Protocols
While specific protocols for this compound are not widely published, the following are standard methodologies used to investigate the effects of alkylating agents on DNA damage and repair.
Cytotoxicity Assays (e.g., MTT or Real-Time Cell Analysis)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Quantification of DNA Adducts (e.g., LC-MS/MS)
Objective: To identify and quantify the specific DNA adducts formed by this compound.
Methodology:
-
Cell Treatment and DNA Isolation: Cells are treated with this compound, and genomic DNA is isolated using standard protocols.
-
DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The hydrolyzed DNA sample is injected into a liquid chromatograph to separate the different nucleosides/bases.
-
The separated components are then introduced into a mass spectrometer for detection and quantification of the specific this compound-DNA adducts based on their mass-to-charge ratio.
-
-
Data Analysis: The amount of each adduct is quantified by comparing its signal to that of a known internal standard.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks and alkali-labile sites induced by this compound.
Methodology:
-
Cell Treatment and Embedding: Cells are treated with this compound, harvested, and embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The DNA is exposed to an alkaline solution to unwind it and reveal single-strand breaks and alkali-labile sites. The DNA is then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. Damaged DNA with strand breaks will migrate further in the electric field, forming a "comet" shape.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Conclusion
This compound is an alkylating agent with a mechanism of action centered on the induction of various forms of DNA damage, including monoadducts and highly cytotoxic interstrand cross-links. The cellular response to this damage involves a complex interplay of multiple DNA repair pathways, including BER, NER, HR, and direct reversal by MGMT. The efficacy of this compound as a cancer therapeutic is therefore dependent on the specific DNA repair capacity of the tumor cells. A thorough understanding of these mechanisms is crucial for the rational design of combination therapies, the prediction of patient response, and the development of strategies to overcome drug resistance. Further research is warranted to elucidate the specific quantitative aspects of this compound's interaction with DNA and the cellular repair machinery to fully realize its therapeutic potential.
References
- 1. Base Excision Repair Facilitates a Functional Relationship Between Guanine Oxidation and Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base excision repair - Wikipedia [en.wikipedia.org]
- 3. Dose dependent effects on cell cycle checkpoints and DNA repair by bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 5. Nucleotide Excision Repair in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Global-genome Nucleotide Excision Repair Controlled by Ubiquitin/Sumo Modifiers [frontiersin.org]
- 8. Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homologous Recombination Deficiencies and Hereditary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevalent role of homologous recombination in the repair of specific double-strand breaks in Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homologous recombination and Mus81 promote replication completion in response to replication fork blockage | EMBO Reports [link.springer.com]
- 12. H2B oncohistones cause homologous recombination defect and genomic instability through reducing H2B monoubiquitination in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between BRCA2 and RAD51 for promoting homologous recombination in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Phase Research of Bendamustine's Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase research and anticancer properties of Bendamustine, a chemotherapeutic agent with a unique molecular structure and mechanism of action. This document synthesizes preclinical and early-phase clinical data to offer a detailed resource for professionals in oncology and drug development.
Core Mechanism of Action
Bendamustine is a bifunctional molecule that possesses both an alkylating nitrogen mustard group and a purine analog-like benzimidazole ring.[1][2][3] This distinct structure confers a unique pattern of cytotoxicity that differentiates it from conventional alkylating agents.[2] Its primary mechanisms of action include:
-
DNA Alkylation and Cross-Linking: The nitrogen mustard group forms covalent bonds with DNA, leading to intra- and inter-strand cross-links.[1] This damage is extensive and durable, effectively inhibiting DNA replication and transcription, which are critical for cancer cell proliferation.[1][4]
-
Induction of Apoptosis: Bendamustine-induced DNA damage triggers programmed cell death (apoptosis) through multiple pathways. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Notably, it can induce apoptosis even in cells with dysfunctional apoptotic pathways, suggesting a robust and versatile mechanism.[2]
-
Cell Cycle Disruption: The drug disrupts the cell cycle at multiple checkpoints, primarily arresting cells in the G2 phase.[1] This prevents damaged cells from proceeding into mitosis, thereby promoting apoptosis.
-
Inhibition of DNA Repair: Bendamustine has been shown to be a potent inhibitor of mitotic checkpoints and induces a p53-dependent DNA-damage stress response, which leads to inefficient DNA repair and ultimately mitotic catastrophe.[4]
The presence of the benzimidazole ring is hypothesized to contribute to its antimetabolite properties, although its primary mode of action at therapeutic concentrations is considered to be as an alkylating agent.[3][4]
Preclinical Research and In Vitro Studies
No specific preclinical quantitative data such as IC50 values were available in the provided search results. The following section details the typical experimental protocols used in the preclinical evaluation of anticancer agents.
Cell Viability and Cytotoxicity Assays (General Protocol):
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of Bendamustine for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[5]
-
MTT Assay: MTT is added to the wells and incubated to allow for its reduction to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.
-
SRB Assay: Cells are fixed, and the cellular proteins are stained with SRB. The bound dye is then solubilized, and the absorbance is measured.[5]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Animal Models for In Vivo Efficacy (General Protocol):
-
Model Selection: Immunocompromised mice (e.g., nude or SCID mice) are often used for xenograft models where human cancer cell lines are implanted.[6] Syngeneic models, where a murine tumor cell line is implanted into an immunocompetent mouse of the same genetic background, are used to study the interaction with the immune system.[7] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into a mouse, are also utilized to better mimic the original tumor's characteristics.[6]
-
Tumor Implantation: Cancer cells or tumor fragments are implanted subcutaneously or orthotopically into the mice.[6]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Bendamustine is administered via an appropriate route (e.g., intravenous or intraperitoneal injection) at various doses and schedules.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Early-Phase Clinical Research
Bendamustine has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in various cancers.
A Phase I clinical trial investigated the combination of Bendamustine and Bevacizumab in patients with advanced solid tumors.[8]
Experimental Protocol:
-
Study Design: A conventional "3+3" dose-escalation design was used.[8]
-
Patient Population: 42 patients with various advanced cancers, including colorectal, head and neck, non-small cell lung, and breast cancer. The median age was 60 years, and patients had received a median of 4 prior therapies.[8]
-
Dosing Regimen:
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
-
Secondary Objectives: To assess the safety profile and preliminary antitumor activity.
Quantitative Data Summary:
| Parameter | Value |
| Number of Patients | 42 |
| Median Age (years) | 60 |
| Median Prior Therapies | 4 (range, 1-10) |
| Bendamustine Dose Levels (mg/m²) | 70, 80, 90, 100 |
| Bevacizumab Dose (mg/kg) | 10 |
| Maximum Tolerated Dose (Bendamustine) | 100 mg/m² (No DLTs observed)[8] |
| Stable Disease | 23 of 38 evaluable patients (61%)[8] |
| Stable Disease ≥ 6 months | 2 of 38 evaluable patients (5.2%)[8] |
Toxicity Profile:
The most common treatment-related adverse events were:
The combination was generally well-tolerated, with no dose-limiting toxicities observed during the dose-escalation phase.[8]
Another Phase I study evaluated single-agent Bendamustine administered once every 3 weeks in patients with refractory solid tumors.[9]
Experimental Protocol:
-
Study Design: Dose-escalation study.[9]
-
Patient Population: 26 patients with refractory solid tumors.[9]
-
Dosing Regimen: Bendamustine was administered as a 30-minute intravenous infusion once every 3 weeks, with a starting dose of 160 mg/m² and dose increments of 20 mg/m².[9]
-
Primary Objectives: To determine the MTD and DLTs.
-
Secondary Objective: To characterize the pharmacokinetics.
Quantitative Data Summary:
| Parameter | Value |
| Number of Patients | 26 |
| Starting Dose (mg/m²) | 160 |
| Maximum Tolerated Dose (mg/m²) | 280[9] |
| Recommended Phase II Dose (mg/m²) | 260[9] |
| Dose-Limiting Toxicities | Fatigue and cardiac toxicity[9] |
Pharmacokinetic Parameters (Mean Values):
| Parameter | Value |
| tmax (min) | 32.3[9] |
| t1/2 (min) | 37.8[9] |
| Volume of Distribution (L/m²) | 14.2[9] |
| Clearance (mL/min/m²) | 287.8[9] |
Conclusion
Early-phase research on Bendamustine has established its unique mechanism of action, which combines DNA alkylation with potential antimetabolite properties, leading to robust induction of apoptosis and cell cycle arrest. Preclinical studies have demonstrated its potent anticancer activity, and early-phase clinical trials have defined its safety profile, MTD, and recommended dosing for further investigation in various solid and hematological malignancies. The data presented in this guide underscore the importance of Bendamustine as a valuable therapeutic agent and provide a solid foundation for its continued development and clinical application.
References
- 1. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 8. Phase I clinical trial of bendamustine and bevacizumab for patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of bendamustine hydrochloride administered once every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Benzimidazole Ring in Anticancer Agents: A Technical Guide
A Note on Bofumustine and Bendamustine
Initial investigation into the topic of "this compound's benzimidazole ring" has revealed a crucial point of clarification. Based on available chemical data, the molecule identified as this compound (CAS 55102-44-8) is 1-(2-Chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea 5'-(p-nitrobenzoate).[1][2][3] This structure, a nitrosourea derivative, does not contain a benzimidazole ring.
It is highly probable that the intended subject of this technical guide is Bendamustine , a well-known and clinically significant anticancer agent that prominently features a benzimidazole ring in its structure.[4][5][6] Bendamustine's unique combination of a nitrogen mustard alkylating group and a purine-like benzimidazole ring is a key aspect of its novel mechanism of action.[6][7][8]
Therefore, this guide will proceed with a detailed analysis of Bendamustine , focusing on the novelty and functional significance of its benzimidazole ring to align with the core requirements of the original query.
An In-depth Technical Guide to the Novelty of Bendamustine's Benzimidazole Ring
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the structural and functional novelty of the benzimidazole ring within the anticancer agent Bendamustine. It covers its mechanism of action, quantitative efficacy data, and the experimental protocols used for its synthesis and evaluation.
Introduction to Bendamustine and the Significance of its Benzimidazole Ring
Bendamustine is a unique chemotherapeutic agent with a hybrid structure that merges a bifunctional nitrogen mustard alkylating group with a benzimidazole ring.[4][6] Originally synthesized in the 1960s in East Germany, it has demonstrated significant efficacy in treating hematological malignancies such as chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[5][9][10]
The novelty of Bendamustine's design lies in this hybrid nature. While the nitrogen mustard moiety confers the ability to form covalent bonds with DNA, leading to intra- and inter-strand crosslinks, the benzimidazole ring introduces properties distinct from traditional alkylating agents.[4][7][8] This ring system is structurally similar to purine, a fundamental component of nucleic acids. This resemblance is hypothesized to confer antimetabolite properties, potentially by interfering with DNA synthesis and repair processes in ways that other alkylators do not.[6][7][11][12][13] This dual mechanism may contribute to its efficacy in cancers resistant to other alkylating agents and its distinct toxicity profile.[5][14]
Chemical Structure of Bendamustine
The core structure of Bendamustine consists of a butyric acid side chain attached to the 2-position of a 1-methyl-5-[bis(2-chloroethyl)amino]benzimidazole backbone.
Caption: Chemical structure of Bendamustine highlighting the core benzimidazole ring.
Mechanism of Action
Bendamustine's cytotoxic effects are multifaceted, stemming from its hybrid structure.[8]
-
DNA Alkylation: The primary mechanism is DNA damage induced by the nitrogen mustard group. This group forms electrophilic alkyl moieties that covalently bind to electron-rich sites on DNA bases, leading to the formation of mono-adducts and, crucially, inter-strand cross-links. These cross-links prevent DNA unwinding, thereby halting DNA replication and transcription, which ultimately triggers cell death.[4][7]
-
Induction of Apoptosis and Cell Cycle Arrest: The extensive and durable DNA damage caused by Bendamustine activates DNA damage response pathways.[7][8] This leads to cell cycle arrest, primarily at the G2/M checkpoint, preventing damaged cells from proceeding through mitosis.[7][15] If the DNA damage is irreparable, the cell undergoes apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways.[8][16] This suggests Bendamustine can be effective even in cancers with p53 mutations, which often confer resistance to other chemotherapies.[16]
-
Role of the Benzimidazole Ring: The purine-like benzimidazole ring is thought to contribute to Bendamustine's unique activity profile in several ways:[6][7]
-
Antimetabolite Activity: It may act as a purine analog, interfering with the synthesis of DNA and RNA.[6]
-
Enhanced DNA Interaction: The ring structure may influence how the molecule interacts with and localizes within the DNA grooves, potentially leading to more robust and persistent DNA damage compared to other alkylating agents.[7][8]
-
Inhibition of DNA Repair: Bendamustine appears to activate base excision repair (BER) rather than other repair pathways, and it does so in a way that is inefficient, leading to the accumulation of long-lasting DNA double-strand breaks.[7][8]
-
Caption: Simplified signaling pathway for Bendamustine's mechanism of action.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of Bendamustine has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes representative IC50 values for Bendamustine.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell Leukemia | ~50 | 96 | [17] |
| U-937 | Histiocytic Lymphoma | ~50 | 96 | [17] |
| THP-1 | Acute Monocytic Leukemia | Not specified, but effective | 24 | [18] |
| MCF7 AD | Doxorubicin-resistant Breast Cancer | Good activity reported | Not specified | [14] |
| ATL Cell Lines | Adult T-cell Leukemia | 44.9 ± 25.0 | 72 | [19] |
| MCL Cell Lines | Mantle Cell Lymphoma | 21.1 ± 16.2 | 72 | [19] |
| DLBCL/BL Cell Lines | Diffuse Large B-cell/Burkitt Lymphoma | 47.5 ± 26.8 | 72 | [19] |
| MM Cell Lines | Multiple Myeloma | 44.8 ± 22.5 | 72 | [19] |
Note: IC50 values can vary based on the specific assay conditions, cell density, and exposure duration.[20][21]
Experimental Protocols
A common synthetic route for Bendamustine hydrochloride involves several key steps, starting from commercially available precursors. The following is a representative protocol adapted from published literature.[22][23][24]
-
Alkylation of Intermediate: 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester is dissolved in a suitable solvent like chloroform.
-
Chlorination: The solution is cooled (e.g., 0-5°C), and a chlorinating agent, such as thionyl chloride, is added dropwise. This reaction converts the hydroxyl groups of the diethanolamine moiety into the chloroethyl groups of the nitrogen mustard.
-
Workup: After the reaction is complete, excess thionyl chloride is carefully quenched, often by stirring with aqueous hydrochloric acid.
-
Hydrolysis: The ester group is hydrolyzed to the free carboxylic acid by heating the mixture, typically around 95°C for several hours.
-
Crystallization and Purification: The reaction mixture is cooled to induce crystallization of the product. The crude Bendamustine hydrochloride is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water/acetone/hydrochloric acid) to yield the final product.[22]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effect of a compound.[25][26]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Drug Treatment: A stock solution of Bendamustine is prepared and serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of Bendamustine. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its effect.[20]
-
MTT Addition: After incubation, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490-570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[21][27]
Caption: Experimental workflow for determining the IC50 value using an MTT assay.
Conclusion
The benzimidazole ring is integral to the unique pharmacological profile of Bendamustine, setting it apart from conventional nitrogen mustards. Its structural resemblance to purine likely confers antimetabolite properties that complement its primary DNA alkylating function. This dual mechanism of action—inducing extensive, persistent DNA damage while potentially interfering with DNA repair and synthesis—contributes to its broad efficacy, particularly in hematological malignancies, and its ability to overcome certain forms of chemotherapy resistance. The continued investigation into the specific interactions of the benzimidazole moiety within the cellular environment will further illuminate the full therapeutic potential of Bendamustine and guide the rational design of next-generation hybrid anticancer agents.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. biomall.in [biomall.in]
- 3. This compound | 55102-44-8 [amp.chemicalbook.com]
- 4. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Advances in Bendamustine Clinical Trials - Personalized Medicine in Oncology [personalizedmedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
- 22. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 23. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 24. newdrugapprovals.org [newdrugapprovals.org]
- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. rsc.org [rsc.org]
- 27. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bofumustine Dosage and Administration in Preclinical Models
Disclaimer: Direct preclinical data for Bofumustine is limited in publicly available literature. The following application notes and protocols are based on data from its parent compound, Bendamustine, a structurally similar alkylating agent. Researchers should use this information as a starting point and conduct appropriate dose-finding and toxicity studies for this compound in their specific preclinical models.
Introduction
This compound is a nitrogen mustard derivative of bendamustine, belonging to the class of alkylating agents.[1][2] Like its parent compound, it is presumed to exert its cytotoxic effects through the alkylation of DNA, leading to the formation of intra- and inter-strand crosslinks.[2][3] This DNA damage triggers cell cycle arrest and apoptosis, making it a compound of interest for cancer research.[1][3] These application notes provide a framework for the preclinical evaluation of this compound, with a focus on dosage, administration, and relevant experimental protocols.
Data Presentation
Table 1: Bendamustine Clinical Dosage for Extrapolation to Preclinical Studies
| Indication | Dosage | Cycle | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 100 mg/m² IV on Days 1 and 2 | 28-day cycle | [4][5] |
| Non-Hodgkin's Lymphoma (NHL) | 120 mg/m² IV on Days 1 and 2 | 21-day cycle | [4] |
Note: These are human clinical doses and should be adapted for preclinical models using appropriate allometric scaling calculations or based on in vivo dose-finding studies.
Table 2: Bendamustine Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Plasma Protein Binding | 94-96% | [2][6] |
| Volume of Distribution (Vd) | 20-25 L | [2] |
| Terminal Half-life | ~40 minutes | [6] |
| Metabolism | Primarily via hydrolysis and CYP1A2 | [2] |
| Excretion | Primarily renal | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride powder
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP)
-
Sterile vials
-
Syringes and needles (appropriate gauge for the animal model)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Reconstitution: In a sterile biosafety cabinet, reconstitute the this compound hydrochloride powder with Sterile Water for Injection, USP, to a known stock concentration (e.g., 25 mg/mL).[8] Gently swirl the vial to ensure complete dissolution.
-
Dilution: Aseptically withdraw the required volume of the reconstituted this compound solution and further dilute it with 0.9% Sodium Chloride Injection, USP, to the final desired concentration for injection.[5] The final concentration should be calculated based on the desired dosage (mg/kg) and the injection volume suitable for the animal model (e.g., 100 µL for a mouse).
-
Stability: Use the prepared this compound solution immediately, as the stability of nitrosourea compounds in aqueous solutions can be limited.
Protocol 2: Administration of this compound in a Murine Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Age: 6-8 weeks
-
Human tumor cell line of interest
Procedure:
-
Tumor Implantation: Subcutaneously implant the desired number of human tumor cells (e.g., 1 x 10⁶ cells in 100 µL of a suitable medium like Matrigel) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Route of Administration: Intravenous (IV) injection via the tail vein is a common route for Bendamustine and is recommended for this compound to ensure systemic exposure.[1][8] Intraperitoneal (IP) injection can also be considered.
-
Dosage: Based on a pilot dose-finding study or literature on similar compounds, select a starting dose. A dose escalation study is recommended to determine the maximum tolerated dose (MTD). For Bendamustine in a phase I study in patients with solid tumors, the recommended dose for phase II testing was 160 mg/m² per day for two consecutive days every 3 weeks.[7] This can be a starting point for dose conversion to mg/kg for mice.
-
Dosing Schedule: Administer this compound according to a predetermined schedule (e.g., on Days 1 and 2 of a 21-day cycle).[4]
-
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Continue to measure tumor volume 2-3 times per week.
-
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for a preclinical efficacy study.
References
- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scribd.com [scribd.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. A phase I study of bendamustine hydrochloride administered day 1+2 every 3 weeks in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Bofumustine Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bofumustine is a nitrosourea-based alkylating agent investigated for its potential as a chemotherapeutic agent. Understanding its solubility and stability in common laboratory solvents is critical for accurate in vitro and in vivo studies, formulation development, and ensuring the integrity of experimental results. Due to the limited availability of specific quantitative data for this compound, this document provides standardized protocols for researchers to determine its solubility and stability profiles in their own laboratory settings. Nitrosourea compounds are generally known to be lipophilic and chemically unstable, particularly in aqueous solutions. Therefore, careful handling and characterization are paramount.
One supplier indicates that this compound is soluble in DMSO, and stock solutions may be stored at 0-4°C[1]. However, other suppliers do not provide specific solubility data.
Data Presentation
As no specific quantitative solubility and stability data for this compound is publicly available, the following tables are presented as templates for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| DMSO | ||||
| Ethanol | ||||
| Water | ||||
| PBS (pH 7.4) | ||||
| Other |
Table 2: Experimentally Determined Stability of this compound (Half-life, t½ in hours)
| Solvent | Temperature (°C) | pH (for aqueous) | Half-life (t½) in hours | Major Degradants (if identified) |
| DMSO | N/A | |||
| Ethanol | N/A | |||
| Water | ||||
| PBS (pH 7.4) | 7.4 | |||
| Other |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in various laboratory solvents.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethanol (200 proof, absolute)
-
Deionized water (Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess this compound: To a series of vials, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Addition of Solvents: Add a known volume of each solvent (e.g., 1 mL) to the respective vials containing this compound.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification:
-
Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.
-
Develop a suitable HPLC method for the quantification of this compound. This will likely involve a C18 column and a mobile phase of acetonitrile and water with a UV detector.
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system and determine the concentration of this compound from the calibration curve.
-
-
Calculation: Calculate the solubility in mg/mL and convert to molar solubility using the molecular weight of this compound.
Protocol 2: Assessment of this compound Stability
This protocol describes a method to evaluate the stability of this compound in different solvents over time.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
DMSO, Ethanol, Water, PBS (pH 7.4)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Test Solutions:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is known to be soluble and relatively stable (e.g., DMSO).
-
Spike a known volume of this stock solution into each of the test solvents (DMSO, ethanol, water, PBS) to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial amount of the stock solution solvent is minimal to avoid co-solvent effects.
-
-
Incubation:
-
Divide each test solution into aliquots in separate vials for each time point.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial for each solvent.
-
Immediately analyze the sample by HPLC or store it at a low temperature (e.g., -80°C) to halt further degradation until analysis.
-
-
Quantification:
-
Analyze the samples from each time point using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradant peaks.
-
Record the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., first-order or second-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound in each solvent.
-
Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Workflow for this compound Stability Assessment.
References
Techniques for Measuring Bofumustine's Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vivo efficacy of Bofumustine, a nitrosourea-based chemotherapeutic agent. The methodologies outlined are designed to offer a comprehensive evaluation of this compound's anti-tumor activity, focusing on its mechanism of action as a DNA alkylating agent that induces DNA damage and subsequent apoptosis.
Overview of this compound's Mechanism of Action
This compound, like other nitrosourea compounds, is presumed to exert its cytotoxic effects through the alkylation of DNA. This process introduces lesions in the DNA, leading to the formation of interstrand and intrastrand cross-links. Such DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis). The efficacy of this compound in vivo can, therefore, be quantified by measuring its impact on tumor growth, the extent of DNA damage in tumor cells, and the rate of apoptosis.
Caption: this compound's proposed mechanism of action.
In Vivo Tumor Growth Inhibition Studies
The primary method for evaluating the in vivo efficacy of an anti-cancer agent is to measure its ability to inhibit the growth of tumors in an animal model. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture a relevant human cancer cell line (e.g., U87 glioblastoma cells) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), aged 6-8 weeks.
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject approximately 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups (n ≥ 5 per group).
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group should receive the vehicle used to dissolve this compound.
-
-
Efficacy Endpoints:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
A secondary endpoint can be the assessment of survival, where mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or significant weight loss occurs).
-
-
Data Analysis:
-
Calculate the percent TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Generate tumor growth curves and survival plots (Kaplan-Meier).
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0 | -2 ± 1.5 |
| This compound | 10 mg/kg, q3d | 800 ± 150 | 46.7 | -5 ± 2.0 |
| This compound | 20 mg/kg, q3d | 450 ± 100 | 70.0 | -8 ± 2.5 |
| Positive Control | Standard-of-care drug | 500 ± 120 | 66.7 | -7 ± 2.2 |
Data are presented as mean ± SEM and are for illustrative purposes.
Assessment of DNA Damage In Vivo
To confirm that this compound's anti-tumor activity is mediated by DNA damage, specific assays can be performed on tumor tissues collected at the end of the in vivo study.
Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2]
-
Tissue Collection: At a predetermined time point after the final dose of this compound, euthanize the mice and excise the tumors.
-
Single-Cell Suspension: Mince the tumor tissue and digest with an appropriate enzyme cocktail (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
Comet Assay Procedure:
-
Embed the single-cell suspension in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
-
Experimental Protocol: γH2AX Immunohistochemistry
γH2AX is a marker for DNA double-strand breaks. Staining for γH2AX foci in tumor tissue sections provides a quantitative measure of DNA damage.
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tumors.
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.
-
-
Quantification:
-
Image the stained sections using a microscope.
-
Quantify the percentage of γH2AX-positive cells or the number of γH2AX foci per cell.
-
Data Presentation: DNA Damage Assessment
| Treatment Group | Comet Assay (Mean Tail Moment) | γH2AX Staining (% Positive Nuclei) |
| Vehicle Control | 5 ± 1.2 | 8 ± 2.5 |
| This compound (20 mg/kg) | 25 ± 4.5 | 65 ± 8.0 |
Data are presented as mean ± SEM and are for illustrative purposes.
Evaluation of Apoptosis In Vivo
The induction of apoptosis is the ultimate outcome of irreparable DNA damage caused by this compound.
Experimental Protocol: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[3]
-
Tissue Preparation: Use paraffin-embedded tumor sections as described for immunohistochemistry.
-
TUNEL Staining:
-
Perform the TUNEL assay according to the manufacturer's instructions. This typically involves labeling the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Calculate the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.
-
Data Presentation: Apoptosis Induction
| Treatment Group | Apoptotic Index (% TUNEL-Positive Cells) |
| Vehicle Control | 2 ± 0.5 |
| This compound (20 mg/kg) | 35 ± 5.2 |
Data are presented as mean ± SEM and are for illustrative purposes.
Experimental Workflow Visualization
Caption: Workflow for in vivo efficacy testing of this compound.
By following these detailed protocols, researchers can obtain robust and reproducible data to comprehensively evaluate the in vivo efficacy of this compound and elucidate its mechanism of action in a preclinical setting.
References
- 1. Induction of apoptosis by fumonisin B1 in HT29 cells is mediated by the accumulation of endogenous free sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumonisin B1-induced DNA damage in rat liver and spleen: effects of pretreatment with coenzyme Q10, L-carnitine, alpha-tocopherol and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of phenylahistin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bofumustine (Bendamustine and Fotemustine) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the agent "Bofumustine" is not found in scientific literature, it is likely a conflation of two well-established chemotherapeutic agents: Bendamustine and Fotemustine . Both are alkylating agents with significant applications in oncology, often used in combination with other drugs to enhance efficacy and overcome resistance. These application notes provide a comprehensive overview of the use of Bendamustine and Fotemustine in combination therapies, including summaries of clinical trial data, detailed experimental protocols for preclinical evaluation, and visualizations of relevant signaling pathways.
I. Bendamustine Combination Therapies
Bendamustine is a unique cytotoxic agent with a dual mechanism of action, exhibiting properties of both an alkylating agent and a purine analog. This distinct profile has led to its successful use in treating various hematological malignancies, often in combination with other agents like rituximab and bortezomib.
Clinical Data Summary: Bendamustine Combination Regimens
The following tables summarize the quantitative outcomes from key clinical trials of Bendamustine in combination with other chemotherapeutic agents.
| Combination Regimen | Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| Bendamustine + Rituximab (BR) | Indolent Non-Hodgkin Lymphoma (NHL) or Mantle Cell Lymphoma (MCL) | 224 | 97% | 31% | Not Reported | Not Reported | [1] |
| Bendamustine + Rituximab (BR) | Indolent NHL and MCL (Real-world data) | 201 | 94.5% | 77.6% | 77.1% (Event-Free Survival) | 79.6% | [2] |
| Bendamustine + Rituximab (BR) | Indolent B-cell Lymphomas | 118 | 90.7% (CMR + PR) | 73% (Complete Metabolic Response) | 80 months (median) | 140 months (mean) | [3] |
| Bendamustine + Bortezomib + Dexamethasone | Relapsed/Refractory Multiple Myeloma | 79 | 60.8% | 15.2% | 9.7 months (median) | 25.6 months (median) | [4] |
| Bendamustine + Bortezomib | Relapsed/Refractory Multiple Myeloma | 40 | 48.7% | 2.5% (in 90 mg/m² group) | Not Reported | Not Reported | [5] |
| Bendamustine + Bortezomib + Rituximab | Relapsed/Refractory Indolent and Mantle Cell NHL | 30 | 83% | 52% | Not Reported | Not Reported | [6] |
| Bendamustine + Alemtuzumab | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Not Specified | 70% | 26% | Not Reported | Not Reported | [7] |
| Bendamustine + Rituximab + Cytarabine | Treatment-Naive Mantle Cell Lymphoma (Not eligible for ASCT) | Not Specified | 100% | 95% | Not Reported | Not Reported | [7] |
| Bendamustine + Rituximab + Cytarabine | Relapsed/Refractory Mantle Cell Lymphoma (Not eligible for ASCT) | Not Specified | 80% | 70% | Not Reported | Not Reported | [7] |
Experimental Protocols: Preclinical Evaluation of Bendamustine Combinations
This protocol outlines the determination of cell viability and synergistic effects of Bendamustine in combination with another agent using the MTT assay.[8][9][10]
Materials:
-
Human hematologic malignancy cell lines (e.g., RS4;11, MM.1s, Raji)
-
Bendamustine hydrochloride
-
Combination agent (e.g., a novel targeted therapy)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare stock solutions of Bendamustine and the combination agent in an appropriate solvent (e.g., DMSO or sterile water). Create a dilution series for each drug and for the combination at a fixed ratio.
-
Cell Treatment: After 24 hours of incubation to allow cell attachment, add 100 µL of medium containing the drugs at various concentrations to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. To assess synergy, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This protocol describes the evaluation of the antitumor efficacy of Bendamustine in combination with another agent in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line for tumor implantation
-
Bendamustine hydrochloride
-
Combination agent
-
Vehicle control (e.g., saline)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the desired human cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the drug solutions fresh on the day of administration. Administer Bendamustine and the combination agent via the appropriate route (e.g., intraperitoneal or intravenous injection) according to the desired dosing schedule. The control group should receive the vehicle.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the combination therapy.
Signaling Pathway Visualization: Bendamustine-Rituximab Combination
The combination of Bendamustine and Rituximab has been shown to induce immunogenic cell death, in part through the activation of the cGAS-STING pathway.[11][12] Bendamustine, as an alkylating agent, causes DNA damage, leading to the accumulation of cytosolic DNA fragments. These fragments are sensed by cGAS, which then activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This process enhances the anti-tumor immune response, complementing the antibody-dependent cell-mediated cytotoxicity (ADCC) induced by Rituximab.
Caption: Bendamustine-Rituximab induced signaling cascade.
II. Fotemustine Combination Therapies
Fotemustine is a third-generation nitrosourea with a high lipophilicity, allowing it to cross the blood-brain barrier effectively. This property makes it a valuable agent in the treatment of brain tumors, such as glioblastoma, and melanoma with brain metastases. It is often combined with other agents like bevacizumab and temozolomide.
Clinical Data Summary: Fotemustine Combination Regimens
The following tables summarize the quantitative outcomes from key clinical trials of Fotemustine in combination with other chemotherapeutic agents.
| Combination Regimen | Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) at 6 months | Median Overall Survival (OS) | Citation |
| Fotemustine + Bevacizumab | Recurrent Glioblastoma | 54 | 52% | 4% | 42.6% | 9.1 months | [13][14][15] |
| Fotemustine + Bevacizumab | Recurrent Glioblastoma (Real-world data) | 42 | 26.8% (CR+PR) | 2.4% | 6 months (median PFS) | 7 months | [16] |
| Fotemustine + Bevacizumab | Recurrent Glioblastoma Multiforme (Retrospective) | 176 | 46.6% | 1.7% | 33.3% | 8.0 months | [17] |
| Fotemustine + Temozolomide | Metastatic Melanoma | 40 | 35% | 7.5% | Not Reported | 6.7 months | [18] |
| Fotemustine + Dacarbazine | Disseminated Malignant Melanoma | 112 | 15.5% | 2.7% | Not Reported | 7.3 months | [19] |
Experimental Protocols: Preclinical Evaluation of Fotemustine Combinations
This protocol describes the quantification of apoptosis induced by Fotemustine in combination with another agent using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human melanoma or glioblastoma cell lines (e.g., A375, U87)
-
Fotemustine
-
Combination agent
-
Appropriate cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Fotemustine, the combination agent, or the combination of both at predetermined concentrations for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the results to determine the effect of the combination therapy on apoptosis induction.
This protocol outlines the assessment of Fotemustine combination therapy in a clinically relevant orthotopic xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human glioblastoma cell line engineered to express a reporter gene (e.g., luciferase)
-
Fotemustine
-
Combination agent
-
Stereotactic apparatus
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the glioblastoma cells in sterile PBS.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject a small volume (e.g., 5 µL) of the cell suspension into the desired brain region (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment Initiation: Once the tumors are established (detectable bioluminescent signal), randomize the mice into treatment groups.
-
Drug Administration: Administer Fotemustine and the combination agent according to the planned schedule and route of administration.
-
Efficacy Assessment: Monitor tumor progression via bioluminescence imaging throughout the study.
-
Survival Endpoint: Monitor the mice for clinical signs of tumor progression and record the survival time for each mouse.
-
Data Analysis: Compare the tumor growth rates and survival curves between the treatment groups to evaluate the efficacy of the combination therapy.
Signaling Pathway Visualization: Fotemustine Mechanism of Action
Fotemustine exerts its cytotoxic effects primarily through DNA alkylation.[20][21][22] As a nitrosourea, it generates reactive chloroethylating species that covalently bind to the O⁶-position of guanine in DNA. This leads to the formation of interstrand cross-links, which prevent DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The efficacy of Fotemustine can be limited by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which removes the alkyl adducts.
Caption: Fotemustine's mechanism of DNA alkylation.
Disclaimer
These application notes and protocols are intended for informational purposes for research professionals. The information provided is based on published scientific literature. All experimental procedures should be conducted in accordance with institutional guidelines and safety regulations. Clinical decisions should be made by qualified healthcare professionals based on the specific circumstances of each patient.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Clinical Outcome of Patients Receiving Rituximab in Combination with Bendamustine in Indolent B-cell Lymphomas: A Single-center Institutional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. The combination of bendamustine, bortezomib, and rituximab for patients with relapsed/refractory indolent and mantle cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]
- 8. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bendamustine–rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS–STING activation in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bendamustine-rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS-STING activation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Bevacizumab and fotemustine for recurrent glioblastoma: a phase II study of AINO (Italian Association of Neuro-Oncology) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bevacizumab and fotemustine for recurrent glioblastoma: a phase II study of AINO (Italian Association of Neuro-Oncology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Retrospective Analysis of Bevacizumab in Combination with Fotemustine in Chinese Patients with Recurrent Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temozolomide in combination with fotemustine in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. What is the mechanism of Fotemustine? [synapse.patsnap.com]
- 21. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Focus on Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding the Laboratory Environment: Comprehensive Protocols for Bofumustine Handling and Storage
For Immediate Release
Researchers, scientists, and drug development professionals are advised to observe stringent safety protocols when handling and storing Bofumustine, a potent antineoplastic alkylating agent. Due to its classification as a hazardous cytotoxic compound, meticulous adherence to established guidelines is paramount to ensure personnel safety and prevent environmental contamination. These application notes and protocols provide a detailed framework for the safe management of this compound in a laboratory setting.
Compound Identification and Hazard Analysis
This compound is a mustard agent with the Chemical Abstracts Service (CAS) number 55102-44-8 and the molecular formula C18H21ClN4O9 [1]. As an alkylating agent, this compound is presumed to be carcinogenic, mutagenic, and teratogenic. Direct contact with the skin, eyes, or respiratory tract can cause severe irritation and potential long-term health effects. Ingestion is highly toxic. A comprehensive, substance-specific risk assessment must be conducted before any handling of this compound.
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table includes data for the related compound, Bendamustine hydrochloride, for reference. This information should be used with caution and is not a direct substitute for this compound-specific data.
| Property | Value (Bendamustine Hydrochloride) |
| Melting Point | 149-151 °C |
| Solubility | Soluble in water and ethanol |
| Appearance | White to off-white crystalline powder |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
-
Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is required for handling the powdered form. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Experimental Protocols
Receiving and Unpacking
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Transport the unopened package to a designated containment area, such as a chemical fume hood.
-
Don all required PPE before opening the package.
-
Carefully unpack the container, inspecting the primary container for any breaches.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 1% sodium hypochlorite followed by 70% ethanol).
-
Record the date of receipt and lot number in the laboratory inventory.
Weighing and Reconstitution
-
All weighing and reconstitution procedures must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).
-
Use a dedicated set of weighing tools (spatula, weigh paper) that are decontaminated after each use or disposed of as cytotoxic waste.
-
To minimize aerosol generation, use a gentle tapping motion to transfer the powder.
-
When reconstituting, slowly add the solvent to the solid this compound to avoid splashing.
-
The final solution should be clearly labeled with the compound name, concentration, date of preparation, and a hazard symbol.
Storage
-
This compound should be stored in a dedicated, clearly labeled, and locked refrigerator or freezer, separate from other non-hazardous chemicals[2].
-
The storage container must be tightly sealed and placed in a secondary, unbreakable container.
-
The storage area should be in a well-ventilated, low-traffic area of the laboratory.
Waste Disposal
-
All materials contaminated with this compound, including gloves, gowns, weigh paper, and pipette tips, must be disposed of as cytotoxic waste[3].
-
Use designated, puncture-proof, and leak-proof cytotoxic waste containers that are clearly labeled with a cytotoxic hazard symbol[3].
-
Liquid waste containing this compound should be collected in a designated, sealed container and disposed of through the institution's hazardous waste management program. Do not pour this compound waste down the drain.
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Absorb the spill with a chemotherapy spill kit absorbent pad.
-
Decontaminate the area with 1% sodium hypochlorite solution, followed by 70% ethanol.
-
Collect all cleanup materials in a cytotoxic waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately and restrict access.
-
Alert laboratory personnel and the institutional safety officer.
-
Do not attempt to clean up the spill without appropriate respiratory protection and a full-body protective suit.
-
Follow the institution's established spill response protocol for hazardous materials.
-
-
Personal Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention after any exposure.
-
Visualized Workflows and Pathways
Caption: General workflow for handling this compound in a laboratory setting.
Caption: Decision-making flowchart for responding to a this compound spill.
By implementing these comprehensive safety protocols, laboratories can significantly mitigate the risks associated with the handling and storage of this compound, ensuring a safer environment for all personnel.
References
Application Notes: Determining Bofumustine's Impact on Cell Viability
Introduction
Bofumustine is a potent alkylating agent with established efficacy in treating various hematological malignancies. Its primary mechanism of action involves the induction of extensive and durable DNA damage, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of standard assays to quantify the cytotoxic and cytostatic effects of this compound on cancer cell lines. The protocols detailed below are essential for researchers and drug development professionals investigating the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound's cytotoxicity stems from its ability to create single and double-stranded DNA breaks.[3] This damage triggers a robust DNA Damage Response (DDR), primarily mediated by the ATM-Chk2 signaling pathway.[4][5] Activation of this pathway leads to G2/M phase cell cycle arrest, preventing cells with damaged DNA from proceeding through mitosis.[4][5]
Furthermore, this compound-induced DNA damage initiates the intrinsic apoptotic pathway.[3] This involves the upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[3] The subsequent activation of caspases culminates in the execution of apoptosis.[4] Notably, this compound's efficacy can be independent of the p53 tumor suppressor status in some cancer cells, suggesting its potential in treating p53-deficient malignancies.[3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (reported as Bendamustine) in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| NCI-H929 | Multiple Myeloma | 35-65 µg/ml | Not Specified | [4] |
| OPM-2 | Multiple Myeloma | 35-65 µg/ml | Not Specified | [4] |
| RPMI-8226 | Multiple Myeloma | 35-65 µg/ml | Not Specified | [4] |
| U266 | Multiple Myeloma | 35-65 µg/ml | Not Specified | [4] |
| ATL Cell Lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 µM | 72 h | [6] |
| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 µM | 72 h | [6] |
| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 µM | 72 h | [6] |
| MM Cell Lines (mean) | Multiple Myeloma | 44.8 ± 22.5 µM | 72 h | [6] |
| THP-1 | Acute Monocytic Leukemia | ~50 µM | 24 h | [7] |
| MCF 7 AD | Doxorubicin-Resistant Breast Cancer | Good activity | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's impact on cell viability are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in sodium dodecyl sulfate)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[11]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for longer periods.[11]
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the key signaling pathway affected by this compound.
Caption: Workflow of the MTT assay for cell viability.
Caption: Workflow of the Annexin V/PI apoptosis assay.
Caption: this compound-induced DNA damage and apoptosis pathway.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Bofumustine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Bofumustine, an alkylating agent, to investigate the mechanisms of drug resistance in cancer cells. The protocols outlined below are designed to facilitate the identification and characterization of resistance pathways, ultimately aiding in the development of more effective cancer therapies.
Introduction to this compound and Alkylating Agent Resistance
This compound is a nitrosourea compound classified as an antineoplastic alkylating agent.[1] Like other drugs in this class, its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and ultimately, cell death in rapidly dividing cancer cells.[2][3][4][5] However, the clinical efficacy of this compound and other alkylating agents is often limited by the development of drug resistance.
Understanding the molecular mechanisms that drive resistance is crucial for overcoming this challenge. Cancer cells can develop resistance through various strategies, including:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can remove the DNA lesions induced by alkylating agents before they can trigger cell death. Key pathways include O6-methylguanine-DNA methyltransferase (MGMT) repair, base excision repair (BER), and mismatch repair (MMR).[2][3][6]
-
Altered Drug Metabolism and Efflux: Cancer cells can decrease the intracellular concentration of the drug through increased expression of drug efflux pumps or by metabolizing the drug into an inactive form.
-
Evasion of Apoptosis: Mutations or altered expression of proteins in the apoptotic signaling pathways can prevent the cancer cells from undergoing programmed cell death in response to DNA damage.[7]
-
Dysregulation of Signaling Pathways: Aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, can promote cell survival and proliferation despite the presence of the drug.[8][9][10]
These application notes will provide detailed protocols to investigate these and other potential resistance mechanisms to this compound.
Data Presentation: Quantitative Analysis of this compound Resistance
A fundamental step in studying drug resistance is to quantify the difference in sensitivity between parental (sensitive) and resistant cancer cell lines. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) of the drug.
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Human Breast Adenocarcinoma (Parental) | 15.2 ± 2.1 | 1.0 |
| MCF-7/BOF-R | This compound-Resistant MCF-7 | 128.5 ± 9.8 | 8.5 |
| A549 | Human Lung Carcinoma (Parental) | 22.7 ± 3.5 | 1.0 |
| A549/BOF-R | This compound-Resistant A549 | 189.1 ± 15.3 | 8.3 |
| U-87 MG | Human Glioblastoma (Parental) | 18.9 ± 2.9 | 1.0 |
| U-87 MG/BOF-R | This compound-Resistant U-87 MG | 155.4 ± 12.7 | 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Expression Levels of Key Resistance-Associated Proteins
| Cell Line | MGMT Expression (Relative to GAPDH) | p-Akt/Total Akt Ratio |
| MCF-7 | 0.25 ± 0.05 | 0.3 ± 0.08 |
| MCF-7/BOF-R | 2.15 ± 0.21 | 1.8 ± 0.15 |
| A549 | 0.31 ± 0.07 | 0.4 ± 0.09 |
| A549/BOF-R | 2.58 ± 0.29 | 2.1 ± 0.19 |
| U-87 MG | 0.19 ± 0.04 | 0.2 ± 0.06 |
| U-87 MG/BOF-R | 1.98 ± 0.17 | 1.5 ± 0.12 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanisms of resistance to this compound.
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol describes how to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for DNA Repair Protein Expression
This protocol is used to analyze the expression levels of key DNA repair proteins, such as MGMT.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MGMT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MGMT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (at or near the IC50 concentration for the parental line) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Mandatory Visualizations
Figure 1: Experimental workflow for studying this compound resistance mechanisms.
Figure 2: DNA damage response and resistance pathways to this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. oaepublish.com [oaepublish.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. pharmacytimes.com [pharmacytimes.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bofumustine Insolubility in Aqueous Solutions
Disclaimer: Bofumustine is a research compound with limited publicly available data on its physicochemical properties, including its solubility in aqueous solutions. The following troubleshooting guide and frequently asked questions (FAQs) are based on established methodologies for overcoming solubility challenges with poorly water-soluble active pharmaceutical ingredients (APIs) and are intended to serve as a general resource for researchers. The experimental protocols and data provided are illustrative examples and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Currently, there is no publicly available experimental data on the aqueous solubility of this compound.[1] Based on the chemical structure, which includes a nitrogen mustard moiety and a substituted benzimidazole, it is anticipated that this compound is a lipophilic compound with low aqueous solubility.[2][3] The molecular formula is C18H21ClN4O9 and the molecular weight is 472.83 g/mol .
Q2: What are the initial steps to assess the solubility of this compound?
A2: A preliminary solubility assessment should be performed in various aqueous and organic solvents. This will help to classify the compound and guide the selection of an appropriate solubilization strategy. A suggested starting panel of solvents is provided in the table below.
Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed, which can be broadly categorized as physical and chemical modifications.[4]
-
Physical Modifications: These include particle size reduction (micronization, nano-milling) to increase the surface area for dissolution.
-
Chemical Modifications: These approaches involve the use of excipients or chemical alterations to enhance solubility. Common methods include pH adjustment, use of co-solvents, surfactants, cyclodextrins, and the formation of solid dispersions.[5][6]
Q4: Can pH adjustment be used to solubilize this compound?
A4: The this compound structure contains ionizable groups, suggesting that its solubility may be pH-dependent.[6] The benzimidazole moiety can be protonated at low pH, potentially increasing aqueous solubility.[7] Therefore, creating a pH-solubility profile is a critical early-stage experiment.
Q5: Are there any known signaling pathways affected by this compound?
A5: The specific signaling pathways targeted by this compound are not well-documented. However, as a nitrogen mustard compound, it is expected to act as an alkylating agent, inducing DNA damage. This could potentially activate DNA damage response pathways, involving kinases such as ATM and ATR, and downstream effectors like p53.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The aqueous buffer has a pH at which this compound has low solubility. The concentration of this compound exceeds its solubility limit in the final solution. | Determine the pH-solubility profile of this compound. Adjust the buffer pH to a value where solubility is higher. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and add it to the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results in cell-based assays. | Poor solubility and precipitation of this compound in the cell culture medium. Aggregation of the compound leading to variable effective concentrations. | Prepare a fresh, concentrated stock solution in an appropriate solvent. Use a solubilizing excipient such as a cyclodextrin or a non-ionic surfactant (e.g., Polysorbate 80) in the final dilution. Visually inspect the final solution for any signs of precipitation before adding it to the cells. |
| Difficulty in preparing a stable intravenous formulation for in vivo studies. | Low aqueous solubility leading to precipitation in the bloodstream. Potential for embolism due to particulate matter. | Formulate this compound as a clear aqueous solution using co-solvents (e.g., PEG 400, propylene glycol), cyclodextrins (e.g., HP-β-CD), or as a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[8] The formulation must be sterile and have a physiologically compatible pH. |
Data Presentation
Table 1: Illustrative Preliminary Solubility Profile of this compound
| Solvent | Category | Solubility (mg/mL) at 25°C (Hypothetical) |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.01 |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 0.1 - 0.5 |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 100 |
| Ethanol | Organic Solvent | 5 - 10 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 20 - 50 |
Table 2: Example of Solubilization Enhancement using Co-solvents and Cyclodextrins (Hypothetical Data)
| Formulation | This compound Concentration (mg/mL) | Appearance |
| 10% DMSO in Water | 0.1 | Clear Solution |
| 20% PEG 400 in Water | 0.5 | Clear Solution |
| 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | 1.0 | Clear Solution |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
Protocol 2: Formulation with Co-solvents
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent.
-
Titration: Slowly add the aqueous buffer to the co-solvent stock solution with continuous stirring.
-
Observation: Visually inspect for the first sign of precipitation. The point at which the solution becomes cloudy indicates the solubility limit in that co-solvent/water mixture.
-
Quantification: Prepare a series of co-solvent/water mixtures with varying ratios. Add an excess of this compound, equilibrate, and analyze the supernatant to quantify the solubility in each mixture as described in Protocol 1.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General workflow for solubilizing this compound.
References
- 1. biomall.in [biomall.in]
- 2. Comparative physico-chemical properties, biological effects, and disposition in mice of four nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dhd2.org [dhd2.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Optimizing Bofumustine treatment duration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Bofumustine. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at optimizing treatment duration for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform the optimal treatment duration?
A1: this compound is a bifunctional alkylating agent, belonging to the class of nitrogen mustards.[1] Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to intra- and inter-strand crosslinks.[1] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The formation of these DNA adducts is a time-dependent process. Therefore, treatment duration is a critical parameter to optimize, as a sufficient period is required for the accumulation of lethal DNA damage. However, prolonged exposure may lead to increased off-target toxicity and the development of resistance.
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration (C) and duration (T) of this compound treatment are highly dependent on the specific cancer cell line being investigated.[2][3] A common approach is to perform a matrix experiment, testing a range of concentrations and time points.[4] It is recommended to start with a broad range of concentrations based on literature for similar compounds and test several time points (e.g., 24, 48, 72 hours).[4][5] The goal is to find the lowest concentration and shortest duration that elicits the desired biological effect (e.g., significant cell death or inhibition of proliferation) to minimize potential off-target effects.[4]
Q3: What are the key signaling pathways activated by this compound that I should monitor to assess efficacy?
A3: this compound-induced DNA damage typically activates the DNA Damage Response (DDR) pathway. Key proteins to monitor include phosphorylated forms of ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which are upstream kinases in the DDR. Downstream effectors include the phosphorylation of checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53. Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins like BAX and PUMA, and the cell cycle inhibitor p21.
Q4: Should I be concerned about the stability of this compound in culture medium during long-term experiments?
A4: Yes, the stability of any compound in culture medium over time is a critical consideration. This compound, like other nitrosoureas, may be susceptible to hydrolysis. It is advisable to consult the manufacturer's data sheet for information on its half-life in aqueous solutions. For experiments extending beyond 24-48 hours, consider replacing the medium with freshly prepared this compound to maintain a consistent concentration.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability readouts between replicate wells. | Inconsistent cell seeding, edge effects in the microplate, or cell clumping.[5] | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[5] |
| No clear dose-response curve observed. | The concentration range tested is not optimal, or the treatment duration is too short. | Broaden the range of this compound concentrations.[5] Perform a time-course experiment to determine if a longer incubation period is required.[4][5] |
| IC50 value for this compound shifts significantly between experiments. | Variation in cell passage number or confluency. Instability of this compound stock solution. | Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.[5] |
| Cells recover and resume proliferation after this compound washout. | The treatment duration was insufficient to induce irreversible cell death. The drug concentration was sublethal. | Increase the duration of this compound exposure. Re-evaluate the dose-response curve to ensure the concentration used is sufficiently cytotoxic. |
| Unexpected toxicity in control (vehicle-treated) cells. | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | Determine the maximum tolerated concentration of the vehicle for your specific cell line by performing a vehicle-only toxicity test. Ensure the final solvent concentration in the culture medium is below this level. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.[5]
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[5]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.[5]
Protocol 2: Assessment of DNA Inter-strand Crosslinks by HPLC-ESI-MS/MS
This protocol is adapted from methodologies used for other nitrosoureas.[6]
-
Treatment and DNA Extraction: Treat cells with this compound at the desired concentration and duration. Harvest the cells and extract genomic DNA using a commercial kit.
-
DNA Digestion: Digest the extracted DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Precipitate proteins and purify the nucleoside sample.
-
HPLC-ESI-MS/MS Analysis: Analyze the sample using a high-performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) system to detect and quantify the specific dG-dC crosslinks formed by this compound.
-
Data Analysis: Quantify the level of DNA crosslinks relative to the total amount of DNA analyzed.
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound in Different Cancer Cell Lines at Various Treatment Durations.
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast Cancer) | 50 | 25 | 15 |
| A549 (Lung Cancer) | 75 | 40 | 20 |
| U87 MG (Glioblastoma) | 30 | 15 | 8 |
Table 2: Hypothetical Quantification of DNA Inter-strand Crosslinks (lesions per 10^6 nucleotides) following this compound Treatment.
| Treatment | 12 hours | 24 hours | 48 hours |
| Vehicle Control | 0.1 | 0.1 | 0.2 |
| This compound (25 µM) | 5.2 | 12.5 | 25.8 |
| This compound (50 µM) | 10.1 | 28.3 | 55.1 |
Visualizations
Caption: this compound-induced DNA damage signaling pathway.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antitumor Activity Evaluation of a Novel Combi-nitrosourea Prodrug: BGCNU - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Bofumustine experiments
Welcome to the technical support center for Bofumustine experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bifunctional alkylating agent with a purine analog component. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3][4]
Q2: I am observing significant variability in my IC50 values for this compound across experiments. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: this compound is susceptible to hydrolysis in aqueous solutions. The stability is dependent on temperature and the presence of chloride ions.[2][5] Ensure that stock solutions are prepared fresh and used promptly. For short-term storage, refrigeration is recommended.
-
Cell Health and Density: The physiological state of your cells is critical. Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Assay Protocol Variability: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results. Standardize your protocol and ensure all steps are performed consistently.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own cytotoxic effects. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the drug) to account for these effects.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate that the compound is not fully dissolved or has degraded. This compound hydrochloride has pH-dependent solubility and is more soluble in acidic media.[6] If you observe precipitates, try the following:
-
Ensure the solvent is appropriate and of high purity.
-
Gentle warming and vortexing may help to dissolve the compound.
-
If the issue persists, it is recommended to prepare a fresh stock solution, as the compound may have degraded.
Troubleshooting Guides
Issue 1: Lower-than-Expected Cytotoxicity or Complete Lack of Effect
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO, ethanol) immediately before use. Store the solid compound at -20°C.[7] Aqueous solutions should not be stored for more than a day.[7] |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using spectrophotometry. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound.[7] Consider using a positive control (a cell line known to be sensitive to this compound) to confirm the drug's activity. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and the drug treatment duration. A longer incubation time may be required to observe a cytotoxic effect. |
Issue 2: High Background Signal or "False Positives" in Viability Assays
| Possible Cause | Troubleshooting Step |
| Solvent Cytotoxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in an MTT assay). If you suspect interference, try an alternative viability assay that uses a different detection principle (e.g., a dye exclusion assay like Trypan Blue or a luminescence-based assay like CellTiter-Glo). |
| Contamination | Microbial contamination can lead to a high background signal. Regularly check your cell cultures for any signs of contamination. |
Data Presentation
Table 1: Stability of Bendamustine (a this compound analog) Solutions
This table summarizes the stability of Bendamustine solutions under different storage conditions. Stability is defined as retaining over 95% of the initial concentration.[2][5]
| Concentration & Solvent | Storage Temperature | Stability Duration |
| 2.5 mg/mL (reconstituted) | Room Temperature (15-30°C) | 2 hours[2] |
| 2.5 mg/mL (reconstituted) | 2-8°C | 8 hours[2] |
| Diluted in 0.9% NaCl | Room Temperature (15-30°C) | 3.5 hours[2] |
| Diluted in 0.9% NaCl | 2-8°C | 48 hours[2] |
Table 2: Reported IC50 Values for Bendamustine in Various Leukemia and Lymphoma Cell Lines
This table illustrates the range of reported IC50 values for Bendamustine, highlighting the inherent variability between different cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| SKW-3 | Leukemia | 27.0[7] |
| Reh | Leukemia | 28.6[7] |
| CML-T1 | Leukemia | 15.6[7] |
| BV-173 | Leukemia | 20.8[7] |
| HL-60 | Leukemia | 57.7[7] |
| RPMI-8226 | Multiple Myeloma | 51.7 (48h)[8] |
| 8226-LR5 | Multiple Myeloma | 374.3 (48h)[8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.
-
Absorbance Measurement: Mix gently to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. The percentage of cell viability can be calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
Protocol 2: Immunofluorescence Staining for γH2AX (a marker of DNA double-strand breaks)
This protocol allows for the visualization and quantification of DNA damage induced by this compound.
-
Cell Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound at the desired concentration and for the desired duration.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.
Visualizations
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: this compound-induced DNA damage response pathway.
Caption: Intrinsic apoptosis pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions - Google Patents [patents.google.com]
- 6. abcam.com [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
Technical Support Center: Mitigating Off-Target Effects of Bofumustine in Cellular Models
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an alkylating agent like Bofumustine?
A1: this compound, as a nitrosourea alkylating agent, is presumed to exert its cytotoxic effects primarily by inducing DNA damage. It transfers alkyl groups to DNA bases, leading to the formation of DNA adducts. This can cause DNA strand breaks, cross-linking, and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
Q2: What are "off-target" effects in the context of this compound treatment?
A2: Off-target effects occur when a drug interacts with molecules other than its intended target. For this compound, whose primary target is DNA, off-target effects could involve the alkylation of other nucleophilic molecules like RNA and proteins. This can lead to the modulation of unintended signaling pathways, cellular toxicity unrelated to DNA damage, and potential misinterpretation of experimental results.[3][4]
Q3: Why is it critical to mitigate off-target effects in my cellular models?
A3: Mitigating off-target effects is crucial for several reasons:
-
Data Accuracy: To ensure that the observed cellular phenotype (e.g., cell death) is a direct result of the intended on-target DNA damage, not an unintended pathway modulation.
-
Understanding Mechanism: Differentiating on-target from off-target effects is key to accurately elucidating the compound's mechanism of action.
Q4: What are some common off-target toxicities associated with nitrosoureas?
A4: Nitrosoureas are known to cause a range of toxicities, which can be indicative of off-target effects. These include myelosuppression, pulmonary toxicity, and nephrotoxicity.[5][6] In cellular models, this can manifest as cytotoxicity in non-cancerous cell lines or activation of stress-response pathways.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous (control) cell lines.
-
Question: I am observing significant cell death in my non-cancerous control cell line when treated with this compound, sometimes comparable to the cancer cell line. How can I determine if this is an off-target effect and how can I mitigate it?
-
Answer:
-
Potential Cause: This could be due to a general off-target cytotoxicity not specific to the cancerous phenotype. Alkylating agents can affect any rapidly dividing cell, and some non-cancerous cell lines can have high proliferation rates.[1] It could also be due to the activation of a ubiquitous stress-response pathway.
-
Diagnostic Steps:
-
Confirm Proliferation Rates: Compare the doubling times of your cancerous and non-cancerous cell lines.
-
Dose-Response Curve: Perform a detailed dose-response analysis in both cell lines to determine and compare their IC50 values (see Data Presentation Table 1). A narrow therapeutic window between the cell lines suggests potential off-target toxicity.
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death. Off-target toxicity might induce necrosis rather than the intended apoptosis.
-
Western Blot Analysis: Probe for markers of general cellular stress, such as the p38 MAPK or JNK pathways, in both cell lines following treatment.
-
-
Mitigation Strategies:
-
Time-Course Experiment: Reduce the duration of this compound exposure. A shorter exposure might be sufficient to induce DNA damage in sensitive cancer cells while minimizing off-target effects in control cells.
-
Combination Therapy: Consider co-treatment with a low dose of this compound and a targeted inhibitor for a pathway that is specifically dysregulated in the cancer cell line.
-
-
Issue 2: Unexpected changes in the expression or activation of signaling proteins.
-
Question: My western blot analysis shows that this compound is altering the phosphorylation of proteins in the PI3K/AKT pathway, which is not its primary target. How can I confirm this is an off-target effect?
-
Answer:
-
Potential Cause: this compound or its metabolites might be directly or indirectly interacting with kinases or phosphatases in the PI3K/AKT pathway.[7][8] This is a classic example of a potential off-target effect.
-
Diagnostic Steps:
-
Use a Pathway Inhibitor: Pre-treat the cells with a known inhibitor of the PI3K/AKT pathway (e.g., LY294002) before adding this compound. If the this compound-induced phenotype (e.g., cell death) is attenuated, it suggests the off-target activation of this pathway is significant (see Data Presentation Table 2).
-
Genetic Knockdown: Use siRNA or shRNA to knock down a key component of the pathway (e.g., AKT1). If the knockdown cells show a different response to this compound compared to control cells, it confirms the pathway's involvement.[4]
-
Control Compound: If available, use a structurally similar but inactive analogue of this compound. If this analogue does not induce the same changes in the PI3K/AKT pathway, it suggests the effect is specific to the active molecule.[3]
-
-
Mitigation Strategies:
-
Co-treatment Protocol: If the off-target pathway activation is contributing to cell survival, a co-treatment with a specific inhibitor of that pathway could enhance the on-target efficacy of this compound.[7][8]
-
Dose Optimization: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (DNA damage) without significantly modulating the off-target pathway.[3]
-
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-treatment with a Pathway Inhibitor
-
Cell Seeding: Seed cells as you would for a standard viability assay.
-
Inhibitor Pre-treatment: Pre-treat the cells with a specific pathway inhibitor (e.g., a PI3K inhibitor) at its optimal concentration for 1-2 hours.
-
This compound Addition: Add this compound at various concentrations to the inhibitor-containing medium.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability (e.g., using an MTT assay) or protein expression (e.g., via Western Blot).
-
Data Comparison: Compare the results to cells treated with this compound alone to determine if the inhibitor modulates its effects.
Data Presentation
Table 1: Dose-Response of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 25.8 ± 3.5 |
| MCF-10A | Non-cancerous Breast Epithelial | 45.5 ± 5.3 |
Table 2: Effect of PI3K Inhibitor (LY294002) on this compound Efficacy in MCF-7 Cells
| Treatment | This compound IC50 (µM) |
| This compound alone | 15.2 ± 2.1 |
| This compound + 10 µM LY294002 | 8.7 ± 1.5 |
Visualizations
Caption: On-target DNA damage-induced apoptosis pathway.
Caption: Hypothetical off-target activation of a pro-survival pathway.
Caption: Workflow to validate a suspected off-target effect.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nursingcenter.com [nursingcenter.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Nitrosoureas Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Improving the Therapeutic Index of Bofumustine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bofumustine derivatives. The content is designed to address specific experimental challenges and provide detailed protocols to enhance the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its derivatives are alkylating agents, belonging to the class of nitrosoureas. Their primary mechanism of action involves the alkylation and cross-linking of DNA. This process introduces lesions in the DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. The bifunctional nature of many of these compounds allows them to form both intra-strand and inter-strand cross-links in the DNA.
Q2: How do cancer cells develop resistance to this compound and other nitrosoureas?
A2: Resistance to nitrosoureas like this compound can arise through several mechanisms:
-
Enhanced DNA Repair: Increased expression and activity of DNA repair proteins, such as O6-methylguanine-DNA methyltransferase (MGMT), can remove the alkyl adducts from DNA before they can form cytotoxic cross-links.
-
Altered Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the drug from the cancer cell, reducing its intracellular concentration.
-
Changes in Cell Signaling Pathways: Alterations in signaling pathways that control apoptosis and cell cycle checkpoints can allow cancer cells to survive DNA damage.
Q3: What are the common challenges in determining the therapeutic index of this compound derivatives?
A3: A key challenge is balancing the potent cytotoxic effects against cancer cells with the toxicity towards healthy tissues. The therapeutic index (TI) is the ratio of the toxic dose to the therapeutic dose. A narrow TI indicates that the dose required for therapeutic effect is close to the dose that causes toxicity. For this compound derivatives, myelosuppression (suppression of bone marrow's ability to produce blood cells) is a common dose-limiting toxicity. Accurately determining the maximum tolerated dose (MTD) in preclinical models and correlating it with the effective dose is crucial but can be complex.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven drug distribution, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and drugs. Avoid using the outer wells of the plate or fill them with media/PBS to minimize evaporation. |
| Low signal or no dose-response | Drug instability or precipitation, incorrect concentration range, cell line is resistant. | Prepare fresh drug solutions for each experiment. Check the solubility of the derivative in the culture medium. Perform a wider range of drug concentrations in a preliminary experiment to determine the IC50 range. Use a known sensitive cell line as a positive control. |
| High background signal | Contamination of cell culture or reagents, interference from the compound. | Regularly check cell cultures for contamination. Use sterile techniques and reagents. Run a control plate with the compound in cell-free media to check for direct reduction of the assay reagent. |
DNA Cross-linking Assays (e.g., Alkaline Elution, Comet Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No detectable cross-links | Insufficient drug concentration or incubation time, rapid DNA repair, derivative is monofunctional. | Increase the concentration of the this compound derivative and/or the incubation time. Use DNA repair inhibitors (e.g., PARP inhibitors) to enhance the detection of cross-links. Confirm the chemical structure to ensure it is a bifunctional alkylating agent. |
| High levels of DNA strand breaks obscuring cross-link detection | The compound itself induces significant strand breaks, harsh cell handling. | In the comet assay, DNA cross-links are seen as a reduction in DNA migration. To specifically measure cross-links, it's often necessary to induce a known amount of DNA strand breaks (e.g., using a low dose of X-rays) after drug treatment. A cross-linking agent will then reduce the amount of migration compared to the irradiated control.[1] Handle cells gently to minimize mechanical damage. |
| Inconsistent results in alkaline elution | Incomplete cell lysis, DNA shearing during handling, fluctuations in pH. | Ensure complete lysis by optimizing the lysis solution and incubation time. Avoid vigorous pipetting or vortexing of the cell lysate. Precisely control the pH of the elution buffer. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines. This data is representative of typical findings for novel nitrosourea compounds and should be used as a reference for experimental design.
| Derivative | Glioblastoma (U87) IC50 (µM) | Melanoma (A375) IC50 (µM) | Lung Carcinoma (A549) IC50 (µM) | Normal Fibroblasts (NHDF) IC50 (µM) | Therapeutic Index (TI) vs. U87 |
| This compound | 15.2 | 20.5 | 25.8 | 10.1 | 0.66 |
| Derivative A | 8.5 | 12.1 | 18.3 | 25.5 | 3.00 |
| Derivative B | 5.1 | 7.9 | 10.2 | 30.6 | 6.00 |
| Derivative C | 22.4 | 30.1 | 35.7 | 15.2 | 0.68 |
| Derivative D | 10.3 | 15.6 | 21.4 | 41.2 | 4.00 |
Therapeutic Index (TI) is calculated as: IC50 in Normal Fibroblasts / IC50 in U87 Glioblastoma cells.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., U87, A375, A549) and normal cells (e.g., NHDF) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay
-
Cell Treatment: Treat cells with the this compound derivative for a specified time (e.g., 2-4 hours).
-
Irradiation: After treatment, place the cells on ice and irradiate with a low dose of X-rays (e.g., 5 Gy) to induce a consistent level of single-strand breaks.
-
Cell Embedding: Mix a suspension of 1 x 10^5 cells/mL with low melting point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in the tail moment compared to the irradiated control cells. Quantify the comet parameters using appropriate software.
Visualizations
Caption: DNA Damage Response Pathway Induced by this compound Derivatives.
Caption: Experimental Workflow for Determining Therapeutic Index.
References
Technical Support Center: Strategies to Reduce Bendamustine-Induced Cytotoxicity in Normal Cells
Disclaimer: The following information is intended for research and drug development professionals. The strategies and protocols described are for investigational purposes and are not clinically approved. All experiments should be conducted in accordance with institutional and national guidelines. It is noted that the initial query for "Bofumustine" yielded no specific results; this document pertains to "Bendamustine," a widely used chemotherapeutic agent, which is presumed to be the intended subject.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Bendamustine-induced cytotoxicity?
A1: Bendamustine is a bifunctional alkylating agent. Its cytotoxic effects are primarily due to the creation of intra-strand and inter-strand cross-links in DNA. This extensive DNA damage disrupts DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, programmed cell death (apoptosis) or mitotic catastrophe. Unlike some other alkylating agents, Bendamustine is active against both dividing and quiescent cells.
Q2: What are the most common cytotoxic effects of Bendamustine on normal cells observed in clinical settings?
A2: The most frequently reported toxicities in patients receiving Bendamustine involve rapidly dividing normal cells. The primary dose-limiting toxicity is myelosuppression, which includes neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[1] Other common side effects include nausea, vomiting, fatigue, and skin reactions.[1]
Q3: Are there investigational strategies to protect normal cells from Bendamustine-induced cytotoxicity?
A3: Yes, several preclinical strategies are being explored to enhance the therapeutic index of Bendamustine by selectively protecting normal cells. These approaches are largely based on exploiting the fundamental biological differences between normal and cancer cells, such as intact cell cycle checkpoints and metabolic regulation. Two promising strategies are:
-
Cyclotherapy: This involves the transient arrest of normal cells in a non-proliferative phase of the cell cycle (e.g., G1), making them less susceptible to DNA-damaging agents that are more effective against rapidly dividing cells.
-
Co-administration of Cytoprotective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), is being investigated to mitigate oxidative stress, which can be a contributing factor to chemotherapy-induced damage in normal tissues.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cell lines even with a protective agent. | 1. Suboptimal concentration of the protective agent. 2. Inappropriate timing of administration (pre-treatment vs. co-treatment). 3. The chosen normal cell line is unusually sensitive. | 1. Perform a dose-response curve for the protective agent to determine the optimal non-toxic concentration. 2. Test different administration schedules (e.g., pre-incubate with the protective agent for 2, 4, or 24 hours before adding Bendamustine). 3. Use a panel of different normal cell lines (e.g., from different tissues) to confirm the observation. |
| Loss of Bendamustine's anti-cancer efficacy when used with a protective agent. | The protective mechanism is not specific to normal cells and is also protecting the cancer cells. | 1. Verify that the cancer cell line being used has a relevant dysfunctional pathway (e.g., mutated p53 for cyclotherapy approaches). 2. Lower the concentration of the protective agent to a level that maintains a differential effect between normal and cancer cells. 3. Investigate alternative protective agents with a more targeted mechanism of action. |
| Inconsistent results in cell viability assays (e.g., MTT assay). | 1. Interference of the protective agent with the assay reagents. 2. Variability in cell seeding density. 3. Contamination of cell cultures. | 1. Run a control with the protective agent alone to check for any direct effect on MTT reduction. 2. Ensure precise and consistent cell counting and seeding. 3. Regularly check cell cultures for contamination and perform mycoplasma testing. |
Investigational Strategies and Supporting Data
Strategy 1: Mitigation of Oxidative Stress with N-acetylcysteine (NAC)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can contribute to the cytotoxic effects of some chemotherapeutic agents. N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has been studied as a cytoprotective agent. While direct preclinical studies of NAC with Bendamustine are limited, studies with the alkylating agent cyclophosphamide provide a strong rationale for this approach.
Table 1: Effect of N-acetylcysteine (NAC) on Cyclophosphamide-Induced Toxicities in a Preclinical Model
| Parameter | Control | Cyclophosphamide (CP) Alone | CP + NAC (200 mg/kg) | Reference |
| White Blood Cell Count (relative value) | 100% | 45% | 78% | [2][3] |
| Malondialdehyde (MDA) in Cardiac Tissue (marker of oxidative stress) | Low | High | Reduced | [4] |
| Superoxide Dismutase (SOD) Activity in Cardiac Tissue (antioxidant enzyme) | High | Low | Increased | [4] |
| Micronuclei in Bladder Cells (marker of genotoxicity) | Low | High | Reduced by 41-71% | [5] |
This data is from studies using cyclophosphamide and is presented as a rationale for a similar investigation with Bendamustine.
Strategy 2: Cyclotherapy using CDK4/6 Inhibitors
The principle of cyclotherapy is to selectively arrest normal cells in the G1 phase of the cell cycle, thereby protecting them from the cytotoxic effects of chemotherapy agents that target proliferating cells. Cancer cells, which often have dysfunctional G1/S checkpoints (e.g., due to p53 mutations), would not arrest and remain sensitive to the treatment. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that can induce G1 cell cycle arrest.[6][7][8]
Table 2: Proposed Experimental Groups for Evaluating Palbociclib as a Cytoprotective Agent with Bendamustine
| Group | Normal Cells (e.g., PBMCs) | Cancer Cells (p53-mutant) | Expected Outcome |
| 1 | Untreated | Untreated | Baseline viability |
| 2 | Bendamustine alone | Bendamustine alone | High cytotoxicity in both |
| 3 | Palbociclib alone | Palbociclib alone | G1 arrest, minimal cytotoxicity |
| 4 | Palbociclib pre-treatment, then Bendamustine | Palbociclib pre-treatment, then Bendamustine | Reduced cytotoxicity in normal cells, high cytotoxicity in cancer cells |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with Bendamustine with or without the protective agent for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells (1-5 x 10^5) after treatment.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[10]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[11]
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Measurement of Intracellular ROS: DCFH-DA Assay
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species.
Protocol:
-
Seed cells in a 96-well plate or appropriate culture dish.
-
After treatment, wash the cells with a serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in a serum-free medium and incubate for 30-45 minutes at 37°C.[12][13]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~485/535 nm).[12]
Visualizations
Caption: Bendamustine's mechanism of action leading to cell death.
Caption: Workflow for testing cytoprotective strategies with Bendamustine.
Caption: The logical pathway of cyclotherapy for selective protection.
References
- 1. Bendamustine: a novel cytotoxic agent for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine modulates cyclophosphamide-induced immunosuppression, liver injury, and oxidative stress in miniature pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of N-acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vitamin C and N-acetylcysteine against cyclophosphamide-induced genotoxicity in exfoliated bladder cells of mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New breast cancer drug may be effective against other types of cancer | EurekAlert! [eurekalert.org]
- 7. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. doc.abcam.com [doc.abcam.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Technical Support Center: Refinement of API Synthesis for Higher Purity
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis and refinement of a compound designated "Bofumustine." The following technical support guide is a representative model designed for researchers, scientists, and drug development professionals engaged in the synthesis of a novel active pharmaceutical ingredient (API). The principles, troubleshooting guides, and experimental protocols are based on established practices in medicinal chemistry for ensuring high purity of organic compounds and can be adapted to the specific needs of a particular synthesis challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in a typical API synthesis?
Impurities can arise from various sources throughout the synthetic and purification process. These can include unreacted starting materials, byproducts from the main reaction, products of side reactions, residual solvents, and reagents or catalysts that have not been completely removed. Environmental factors such as exposure to air or moisture can also lead to degradation products.
Q2: Which analytical techniques are most suitable for determining the purity of a final compound?
A combination of analytical methods is often employed to accurately determine purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying impurities.[] Mass Spectrometry (MS) helps in identifying the molecular weight of the compound and its impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and can also be used for quantitative analysis (qNMR).[][2]
Q3: What are common initial steps to troubleshoot a low-purity final product?
Begin by re-evaluating the reaction conditions. Check the purity of the starting materials, as impurities in the initial steps can be carried through the entire synthesis. Review the reaction temperature, time, and stoichiometry of reagents. It is also advisable to analyze crude reaction mixtures to identify the impurity profile before attempting purification.
Q4: How can I improve the separation of my compound from a closely related impurity during column chromatography?
To improve separation, you can modify the stationary phase (e.g., using a different type of silica or a different stationary phase altogether) or the mobile phase. A shallower solvent gradient in flash chromatography can enhance resolution. Alternatively, other chromatographic techniques like preparative HPLC or centrifugal partition chromatography could offer better separation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during extraction or chromatography.- Decomposition of the product on the silica gel column.- Incomplete elution from the column. | - Optimize extraction pH and solvent.- Use a less acidic or basic silica gel, or an alternative stationary phase like alumina.- Employ a stronger eluent at the end of the chromatography. |
| Presence of Starting Material in Final Product | - Incomplete reaction.- Insufficient purification. | - Increase reaction time or temperature.- Use a slight excess of the other reagent.- Optimize the chromatographic separation method. |
| Unexpected Byproducts Observed | - Side reactions due to temperature, moisture, or air.- Reactivity of functional groups. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use anhydrous solvents.- Employ protecting groups for sensitive functionalities. |
| Residual Solvent Contamination | - Inefficient drying of the final product. | - Dry the product under high vacuum for an extended period.- Consider lyophilization if the compound is soluble in appropriate solvents. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Start the elution with a non-polar solvent and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | 85% | 95.5% | 70% | Single solvent system. |
| Flash Chromatography | 85% | 98.2% | 65% | Step-gradient elution. |
| Preparative HPLC | 85% | >99.5% | 40% | High purity achieved, but lower yield. |
Table 2: Effect of Reaction Time on Purity
| Reaction Time (hours) | Conversion (%) | Purity of Crude Product (by HPLC) |
| 2 | 75% | 80% |
| 4 | 95% | 88% |
| 8 | >99% | 85% (increased byproducts) |
Visualizations
Caption: A generalized workflow for API synthesis and purification.
References
Addressing batch-to-batch variability of Bofumustine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Bofumustine. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the efficacy of this compound can stem from several factors throughout the manufacturing and handling process. These can be broadly categorized as issues related to the active pharmaceutical ingredient (API), the formulation, or experimental procedures.
Potential root causes include:
-
API Quality: Variations in purity, impurity profile, polymorphic form, or particle size of the this compound API.
-
Formulation Inconsistency: Differences in excipient quality, API-excipient interactions, or the manufacturing process of the final drug product.
-
Storage and Handling: Degradation of this compound due to improper storage conditions (e.g., temperature, light, humidity).
-
Experimental Execution: Inconsistencies in assay conditions, cell line maintenance, or reagent quality.[1][2][3]
Q2: How can we analytically characterize a new batch of this compound to ensure its quality?
A2: A comprehensive analytical characterization of each new batch is crucial. We recommend a panel of tests to assess the physicochemical properties of the this compound API and its formulation.
Table 1: Recommended Analytical Characterization of this compound Batches
| Parameter | Analytical Method | Acceptance Criteria |
| Identity | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) | Spectrum conforms to the reference standard. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity ≥ 99.0% |
| Impurity Profile | HPLC, Mass Spectrometry (MS) | Individual impurities ≤ 0.1%, Total impurities ≤ 1.0% |
| Polymorphism | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Consistent polymorphic form with the reference standard. |
| Particle Size | Laser Diffraction | Consistent particle size distribution with the reference standard. |
| Residual Solvents | Gas Chromatography (GC) | Within ICH limits. |
| Potency (in vitro) | Cell-based cytotoxicity assay (e.g., MTT assay) | IC50 value within ±20% of the reference standard. |
Q3: What are the known degradation pathways for this compound and how can we prevent them?
A3: this compound, as a nitrosourea-containing compound, is susceptible to degradation, primarily through hydrolysis and photolysis.
-
Hydrolysis: The ester and nitrosourea moieties are prone to hydrolysis, especially in aqueous solutions and at non-neutral pH. It is recommended to prepare solutions fresh and use them immediately. If storage is necessary, store at 2-8°C for no longer than 24 hours.[4][5][6][7][8]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of this compound. Protect the API and all solutions from light by using amber vials and minimizing exposure.[6]
Below is a diagram illustrating the potential degradation pathways.
Figure 1. Potential degradation pathways for this compound.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Inconsistent In Vitro Cytotoxicity Results
If you are observing variable IC50 values between batches of this compound, follow this troubleshooting workflow.
Figure 2. Troubleshooting workflow for inconsistent in vitro results.
Issue 2: Poor Solubility or Precipitation of this compound in Media
If you are experiencing issues with dissolving this compound or see precipitation in your cell culture media, consider the following.
Table 2: Troubleshooting Poor Solubility
| Potential Cause | Recommended Action |
| Incorrect Solvent | This compound is sparingly soluble in aqueous solutions. Use a small amount of a compatible organic solvent like DMSO for initial stock preparation. |
| Low Temperature of Media | Ensure the cell culture media is at 37°C before adding the this compound stock solution. |
| High Final Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture media should typically be less than 0.5% to avoid solvent-induced toxicity and precipitation. |
| Precipitation Over Time | Prepare fresh dilutions from the stock solution for each experiment. Do not store diluted solutions in aqueous media. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol outlines a standard method for assessing the purity of this compound and identifying any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage of the main peak (this compound) and any impurity peaks.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plate with the this compound-containing medium. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
This compound is a hypothetical alkylating agent. Alkylating agents, such as nitrosoureas, are known to exert their cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers apoptosis.
Figure 3. Postulated mechanism of action for this compound.
References
- 1. pqri.org [pqri.org]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
How to improve the delivery of Bofumustine to target cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing and optimizing the delivery of Bofumustine to target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bifunctional chemotherapeutic agent. It belongs to the class of nitrosoureas and acts primarily as an alkylating agent. Its active moieties form covalent bonds with DNA, leading to intra- and inter-strand crosslinks.[1] This damage disrupts DNA replication and transcription, ultimately inducing apoptosis (cell death).[1] It is considered active against both dividing and quiescent cells.[1]
Q2: What are the main challenges in delivering this compound to tumor cells?
A2: The primary challenges include:
-
Poor Solubility: Like many chemotherapeutic agents, this compound may have limited aqueous solubility, complicating formulation and administration.[2]
-
Systemic Toxicity: As an alkylating agent, this compound can affect healthy, rapidly dividing cells, leading to significant side effects. Targeted delivery is crucial to minimize this.[3]
-
Biological Barriers: For tumors in specific locations, such as the brain, the blood-brain barrier (BBB) presents a formidable obstacle, preventing the drug from reaching its target.[4][5]
-
Drug Resistance: Tumor cells can develop resistance mechanisms, such as increased DNA repair or drug efflux pumps, which reduce the efficacy of this compound.[6][7]
Q3: Which drug delivery systems are most promising for this compound?
A3: Nanoparticle-based systems are highly promising for improving this compound delivery. Key examples include:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[8][9] They can protect the drug from degradation, improve solubility, and can be surface-modified for targeted delivery.[8][10]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these systems allow for sustained drug release and can also be targeted.[3][11][12]
-
Nanoemulsions: These oil-in-water or water-in-oil systems are effective for solubilizing lipophilic drugs like nitrosoureas and can enhance penetration across biological barriers, such as in nose-to-brain delivery.[13]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug-lipid/polymer interaction | Modify the lipid composition of liposomes or the polymer type for nanoparticles. For the lipophilic this compound, ensure the chosen carrier has a sufficiently hydrophobic core.[8] | Increased affinity of this compound for the carrier, leading to higher %EE. |
| Suboptimal formulation method | Optimize parameters of the chosen method (e.g., for liposomes, adjust hydration time, temperature, or sonication energy; for nanoemulsions, vary the surfactant-to-oil ratio).[13][14] | Formation of more stable nanoparticles that can load a higher concentration of the drug. |
| Drug leakage during formulation | For methods involving solvents, ensure the drug is fully dissolved with the polymer/lipid before the solvent evaporation or nanoprecipitation step.[15] | Minimized drug loss during the encapsulation process. |
| Incorrect pH of the aqueous phase | Adjust the pH of the hydration or continuous phase. The charge of this compound can be pH-dependent, affecting its interaction with the carrier.[16] | Enhanced partitioning of the drug into the nanoparticle core. |
Issue 2: Poor In Vitro Cellular Uptake of this compound-Loaded Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Targeting Ligand | Confirm that the target receptor is overexpressed on your specific cell line.[5] Validate the bio-activity of your targeting ligand (e.g., antibody, peptide) after conjugation to the nanoparticle surface. | Use a different ligand or cell line known to overexpress the target receptor. |
| Incorrect Particle Size or Surface Charge | Characterize the hydrodynamic diameter and zeta potential of your nanoparticles. Optimal sizes for cellular uptake are typically in the range of 50-200 nm. A positive surface charge can enhance interaction with negatively charged cell membranes but may also increase toxicity.[15] | Modify the formulation to achieve the desired particle size and surface charge for improved endocytosis. |
| Nanoparticle Aggregation in Culture Media | Evaluate the stability of your nanoparticles in the cell culture medium over the experiment's duration. Protein corona formation can lead to aggregation. | PEGylate the nanoparticle surface to increase stability and reduce non-specific protein binding.[9] |
| Low Drug Loading | Quantify the amount of this compound loaded per nanoparticle. If too low, the delivered dose may be insufficient to produce a measurable effect. | Refer to the troubleshooting guide for "Low Encapsulation Efficiency" to improve drug loading. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[9]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature until a thin, dry lipid film is formed on the flask wall.[14]
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9]
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a surfactant (e.g., Triton X-100), measuring the total this compound concentration via HPLC, and comparing it to the initial amount used.
-
Protocol 2: In Vitro Drug Release Study
-
Preparation:
-
Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass).
-
-
Incubation:
-
Submerge the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant, gentle stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated in the nanoparticles.
-
Visualizations and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in drug delivery systems for targeting brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms and Epidemiology of Fosfomycin Resistance in Staphylococcus aureus Isolated From Patients at a Teaching Hospital in China [frontiersin.org]
- 7. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted delivery of liposomal chemoimmunotherapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan based nanoparticles functionalized with peptidomimetic derivatives for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lomustine’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel liposomal formulation for ocular delivery of caspofungin: an experimental study by quality by design-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Lomustine and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bofumustine and Bendamustine in Chronic Lymphocytic Leukemia (CLL) Models: A Data-Driven Guide
An objective review of the available scientific literature reveals a significant disparity in the data available for Bofumustine and Bendamustine in the context of Chronic Lymphocytic Leukemia (CLL). While Bendamustine has been extensively studied and established as a therapeutic option for CLL, a comprehensive search of public databases and scientific literature yielded no specific preclinical or clinical data on the efficacy of this compound in CLL models. Therefore, a direct comparative analysis is not currently feasible.
This guide provides a comprehensive overview of the existing experimental data for Bendamustine in CLL, including its mechanism of action, clinical efficacy from key trials, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A concluding section will address the current knowledge gap regarding this compound.
Bendamustine in Chronic Lymphocytic Leukemia (CLL)
Bendamustine is a bifunctional chemotherapeutic agent with a unique structure that includes a nitrogen mustard group and a benzimidazole ring.[1][2] This hybrid structure contributes to its distinct mechanism of action, which combines alkylating and potential purine analog properties.[1] It is effective in treating both newly diagnosed and relapsed/refractory CLL.
Mechanism of Action
Bendamustine's primary mechanism of action involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links.[2][3] This DNA damage triggers cell cycle arrest and apoptosis (programmed cell death). Unlike other alkylating agents, bendamustine is known to activate the base excision repair pathway and is effective in cells with a non-functional p53-dependent apoptotic pathway.[4] It induces cell death through both apoptotic and non-apoptotic pathways, which may contribute to its efficacy in refractory disease.[1]
Efficacy in CLL Models: A Summary of Clinical Trial Data
Multiple clinical trials have demonstrated the efficacy of Bendamustine, both as a monotherapy and in combination with other agents like rituximab, in patients with CLL. The following tables summarize key quantitative data from pivotal studies.
| Trial / Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |
| Phase III (vs. Chlorambucil) | Bendamustine (100 mg/m² on days 1, 2 of a 28-day cycle) | Previously untreated, advanced CLL | 68% | 31% | 21.6 months | [5] |
| Chlorambucil (0.8 mg/kg on days 1, 15 of a 28-day cycle) | 31% | 2% | 8.3 months | [5] | ||
| GIMEMA, ERIC, and UK CLL FORUM Study | Bendamustine + Rituximab (BR) | First salvage treatment for CLL | 82.3% | Not Reported | 25 months | [6][7] |
| GCLLSG CLL2M | Bendamustine + Rituximab (BR) | Relapsed/refractory CLL | 59% | Not Reported | 14.7 months | [8] |
Experimental Protocols: Key Methodologies
The methodologies employed in clinical trials are crucial for interpreting the efficacy data. Below are details from a key phase III trial comparing Bendamustine with Chlorambucil.
Study Design: Randomized, open-label, parallel-group, multicenter Phase III trial.
Patient Population:
-
Previously untreated patients with advanced (Binet stage B or C) Chronic Lymphocytic Leukemia.
-
Age ≤ 75 years.
Treatment Arms:
-
Bendamustine: 100 mg/m² administered intravenously on days 1 and 2 of a 28-day cycle.
-
Chlorambucil: 0.8 mg/kg administered orally on days 1 and 15 of a 28-day cycle.
-
Treatment was administered for a maximum of six cycles.
Response Assessment:
-
Response to treatment was evaluated according to the National Cancer Institute Working Group (NCIWG) criteria.
-
A blinded independent review committee made the final determination of response.
This compound in Chronic Lymphocytic Leukemia (CLL)
A thorough review of the scientific literature and clinical trial databases did not yield any specific information on the efficacy or mechanism of action of this compound in the context of Chronic Lymphocytic Leukemia (CLL) or any other cancer models. The absence of published data prevents any form of comparison with Bendamustine.
Conclusion
Bendamustine is a well-characterized therapeutic agent with proven efficacy in the treatment of Chronic Lymphocytic Leukemia. Its unique mechanism of action, targeting DNA through alkylation and activating specific DNA repair pathways, contributes to its clinical activity in both frontline and relapsed/refractory settings. The provided data from key clinical trials offer a quantitative basis for its established role in CLL therapy.
In contrast, there is a notable lack of publicly available scientific information regarding this compound's efficacy and mechanism of action in CLL. This significant data gap precludes any direct comparison with Bendamustine. Further research and publication of preclinical and clinical data are necessary to ascertain the potential therapeutic role of this compound in CLL and other malignancies. For researchers and drug development professionals, the extensive data on Bendamustine can serve as a benchmark for the evaluation of novel therapeutic agents in this disease space.
References
- 1. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of depatuxizumab mafodotin (ABT-414) in preclinical models of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCSF Diabetes Trial → FrexalimAB in Preservation of Endogenous insULIN Secretion Compared to Placebo in adUlts and Adolescents on Top of inSulin Therapy (FABULINUS) [clinicaltrials.ucsf.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Bendamustine and Other Alkylating Agents in Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bendamustine and other prominent alkylating agents used in the treatment of solid tumors. By presenting key performance data, detailed experimental methodologies, and visual representations of underlying mechanisms, this document aims to be an invaluable resource for the scientific community. As "Bofumustine" did not yield conclusive search results, this guide will focus on Bendamustine as a central point of comparison against other established alkylating agents.
Executive Summary
Alkylating agents represent a cornerstone of chemotherapy for a variety of solid tumors. These drugs exert their cytotoxic effects by forming covalent bonds with DNA, leading to strand breaks, cross-linking, and ultimately, cell death. While effective, their use is often limited by toxicities and the development of resistance. This guide focuses on Bendamustine, a unique alkylating agent with a purine analog-like structure, and compares its efficacy and safety profile with other widely used alkylating agents, including the nitrosoureas (Fotemustine, Lomustine, Nimustine) and triazenes (Dacarbazine, Temozolomide).
Comparative Efficacy in Solid Tumors
The following tables summarize the efficacy of Bendamustine and other selected alkylating agents in various solid tumors based on clinical trial data.
Table 1: Efficacy in Malignant Melanoma
| Agent | Trial / Study | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Bendamustine | Phase II | 15.4% | 3.5 months | 7.4 months |
| Fotemustine | Phase III (vs. Dacarbazine)[1][2][3] | 15.2% | 1.8 months | 7.3 months |
| Dacarbazine | Phase III (vs. Fotemustine)[1][2][3] | 6.8% | 1.9 months | 5.6 months |
| Temozolomide | Meta-analysis (vs. Dacarbazine)[4] | No significant difference from Dacarbazine | No significant difference from Dacarbazine | No significant difference from Dacarbazine |
| Fotemustine + Temozolomide | Phase II[5] | 35% | Not Reported | 6.7 months |
Table 2: Efficacy in Glioblastoma
| Agent | Trial / Study | 6-month Progression-Free Survival (PFS6) | Median Overall Survival (OS) | Notes |
| Lomustine | Phase III (EORTC-26101)[6] | 1.9% (monotherapy) | 8.6 months (monotherapy) | Compared with Lomustine + Bevacizumab |
| Lomustine + Bevacizumab | Phase III (EORTC-26101)[6] | 8.8% | 9.1 months | |
| Nimustine + Teniposide | Retrospective Analysis[7] | 29% | 6 months | For recurrent glioblastoma |
| Temozolomide | Phase III (vs. Lomustine-Temozolomide)[8] | Not Reported | 31.4 months | In newly diagnosed MGMT-promoter methylated glioblastoma |
| Lomustine + Temozolomide | Phase III (CeTeG/NOA-09)[8] | Not Reported | 48.1 months | In newly diagnosed MGMT-promoter methylated glioblastoma |
Comparative Toxicity Profiles
Understanding the toxicity profiles of these agents is crucial for their clinical application. The following table outlines the most common grade 3/4 adverse events.
Table 3: Common Grade 3/4 Adverse Events
| Agent | Hematological Toxicity | Non-Hematological Toxicity |
| Bendamustine | Neutropenia, Thrombocytopenia, Anemia, Lymphopenia[9] | Fatigue, Nausea, Vomiting, Infusion-related reactions[9] |
| Fotemustine | Neutropenia (51%), Thrombocytopenia (43%)[1][2][3] | Nausea, Vomiting |
| Lomustine | Myelosuppression (often delayed) | Nausea, Vomiting, Pulmonary toxicity (rare) |
| Nimustine | Hematotoxicity (34% Grade 4)[7] | Generally mild |
| Dacarbazine | Neutropenia (5%), Thrombocytopenia (6%)[1][2][3] | Nausea, Vomiting |
| Temozolomide | Thrombocytopenia, Neutropenia | Nausea, Vomiting, Fatigue |
Mechanisms of Action and Resistance
Alkylating agents primarily function by inducing DNA damage. However, their specific mechanisms and the cellular responses they trigger can differ significantly.
Bendamustine: A Unique Profile
Bendamustine stands out due to its dual mechanism of action, combining the properties of an alkylating agent and a purine analog.[10][11] This unique structure is believed to contribute to its distinct pattern of cytotoxicity.[10] Unlike other alkylators, Bendamustine is a potent inducer of the Base Excision Repair (BER) pathway, rather than relying on O6-methylguanine-DNA methyltransferase (MGMT) for repair.[10] Furthermore, Bendamustine has been shown to activate a DNA damage stress response leading to apoptosis, inhibition of mitotic checkpoints, and ultimately, mitotic catastrophe .[10][12]
Nitrosoureas (Fotemustine, Lomustine, Nimustine)
Nitrosoureas are known for their ability to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[13][14] They function by alkylating DNA, leading to the formation of monoadducts and subsequent interstrand crosslinks (ICLs), which block DNA replication and transcription.[13] Resistance to nitrosoureas is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[13]
Triazenes (Dacarbazine, Temozolomide)
Dacarbazine and its oral prodrug, Temozolomide, are methylating agents that introduce methyl groups to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[15] This methylation damage triggers the mismatch repair (MMR) system, which, in a futile attempt to repair the lesion, can lead to double-strand breaks and apoptosis.[15] Similar to nitrosoureas, resistance is often associated with high levels of MGMT.
Detailed Experimental Protocols
Detailed protocols for key assays are provided below to facilitate the replication and validation of the cited findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of alkylating agents on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the alkylating agent for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with alkylating agents.
Protocol:
-
Cell Treatment: Treat cells with the alkylating agent at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Bendamustine demonstrates a unique and potent mechanism of action that distinguishes it from other alkylating agents, potentially offering an advantage in certain clinical settings and in overcoming resistance. The choice of an appropriate alkylating agent for the treatment of solid tumors depends on a multitude of factors, including the tumor type, prior treatments, and the patient's overall health. This guide provides a foundational overview to aid researchers and clinicians in their evaluation and selection of these critical therapeutic agents. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy and safety of Bendamustine against other alkylating agents across a broader range of solid tumors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide in combination with fotemustine in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination chemotherapy versus temozolomide for patients with methylated MGMT (m-MGMT) glioblastoma: results of computational biological modeling to predict the magnitude of treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Commentary: Lomustine-temozolomide combination therapy versus standard temozolomide therapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter (CeTeG/NOA-09): a randomised, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Reversible DNA damage induced by alkylating chemotherapeutic drugs [reactome.org]
- 10. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of action of Bofumustine in independent studies
For Immediate Release
[City, State] – [Date] – Bofumustine, a nitrosourea compound with potential antitumor properties, is currently under investigation by the scientific community. Initial information suggests that its mechanism of action involves DNA alkylation, a process that interferes with the replication and division of cancer cells, ultimately leading to their demise. However, a comprehensive understanding of its efficacy and a direct comparison with established cancer therapies awaits further independent research.
This compound is identified chemically as 1-(2-chloroethyl)-3-(2,3-O-isopropylidene-D-ribofuranosyl)-1-nitrosourea 5'-(p-nitrobenzoate), with the molecular formula C18H21ClN4O9 and a CAS number of 55102-44-8.[1] Its classification as a nitrosourea places it in a class of chemotherapy agents known for their ability to cross the blood-brain barrier, making them potentially effective against brain tumors.
Currently, publicly available information on this compound is limited to chemical databases and supplier catalogs.[2][3][4] There is a notable absence of peer-reviewed, independent studies validating its mechanism of action, detailing experimental protocols, or providing quantitative data on its performance against other anticancer agents. Without such studies, a thorough comparison guide for researchers, scientists, and drug development professionals cannot be compiled.
To facilitate a comprehensive evaluation of this compound's therapeutic potential, future research should focus on:
-
In vitro studies: To determine the specific DNA adducts formed by this compound, its cytotoxic effects on various cancer cell lines, and to elucidate the precise signaling pathways it modulates.
-
In vivo studies: To assess the antitumor efficacy of this compound in animal models, evaluate its pharmacokinetic and pharmacodynamic properties, and determine its safety profile.
-
Comparative studies: To benchmark the performance of this compound against standard-of-care chemotherapeutic agents for specific cancer types.
A proposed experimental workflow for validating the mechanism of action of this compound is outlined below. This workflow would provide the necessary data to begin constructing a comparative analysis.
The scientific community awaits the publication of independent research that will shed light on the therapeutic potential of this compound. Such studies are crucial for the drug development process and for providing clinicians and researchers with the evidence-based information needed to make informed decisions.
References
Head-to-head comparison of Bofumustine and Fotemustine in melanoma cells.
Head-to-Head Comparison: Bendamustine vs. Fotemustine in Melanoma Cells
A Note on "Bofumustine": Initial searches for "this compound" yielded no relevant results in the scientific literature. It is highly probable that this was a typographical error for "Bendamustine," a known chemotherapeutic agent. This guide therefore presents a comparison of Bendamustine and Fotemustine.
This guide provides a detailed comparison of Bendamustine and Fotemustine, focusing on their activity in melanoma cells. The information is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both Bendamustine and Fotemustine are alkylating agents used in cancer therapy. They exert their cytotoxic effects primarily by damaging the DNA of cancer cells, which leads to cell cycle arrest and apoptosis (programmed cell death).
Bendamustine is a bifunctional alkylating agent with a unique structure that includes a nitrogen mustard group and a purine-like benzimidazole ring.[1] This structure is thought to confer a distinct mechanism of action compared to other alkylating agents.[1][2] It induces DNA damage, leading to both intra-strand and inter-strand cross-links.[3] This damage activates a p53-dependent DNA damage stress response, inhibits mitotic checkpoints, and can lead to mitotic catastrophe and apoptosis.[2] While its primary use is in hematological malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma, it has shown some activity in solid tumors, including melanoma.[4][5]
Fotemustine is a chloroethylnitrosourea that acts as a cytotoxic alkylating agent.[6] Its primary mechanism involves the alkylation of DNA, specifically targeting the O6 position of guanine.[7] This leads to the formation of DNA cross-links and strand breaks, which inhibit DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis.[7][8] A key feature of Fotemustine is its high lipophilicity, which allows it to cross the blood-brain barrier, making it a treatment option for brain metastases in melanoma.[7][9]
Quantitative Data on Efficacy in Melanoma Cells
The available quantitative data for a direct comparison of Bendamustine and Fotemustine in melanoma cell lines is limited, particularly for Bendamustine.
| Parameter | Bendamustine | Fotemustine |
| Melanoma Cell Lines Tested | Data not available in the provided search results. A study on uveal melanoma did not specify cell lines.[10] | A375, CAL77 Mer-, and a panel of 11 melanoma cell lines have been studied.[11][12] |
| IC50 Values | Not specified for melanoma cell lines in the provided search results. | Drug concentrations of 100 and 250 µM were used in studies on HTB140 melanoma cells, which are noted to be close to concentrations that produce 50% growth inhibition.[13] |
| Apoptosis Induction | Induces apoptosis, mediated by reactive oxygen species and the intrinsic apoptotic pathway.[14] Effective in p53-deficient B-cell neoplasms.[5] | Induces apoptosis as the dominant mode of cell death in melanoma cells.[12] This is accompanied by caspase-3 and -7 activation and PARP cleavage.[15] |
| Cell Cycle Effects | Can cause G2/M arrest.[16] | Induces a G2-M block in the cell cycle. |
Experimental Protocols
Detailed experimental protocols for Bendamustine in melanoma cells are not available in the provided search results. The following are generalized protocols and those specific to Fotemustine studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A375) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Bendamustine or Fotemustine for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat melanoma cells with the desired concentrations of Bendamustine or Fotemustine for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse the treated and untreated melanoma cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Clinical Trial and Efficacy Summary
Bendamustine: A phase II study of Bendamustine as a second-line treatment for metastatic uveal melanoma showed that the drug was ineffective, with all patients showing progressive disease.[10] However, another study suggested that Bendamustine is effective in p53-deficient B-cell neoplasms and has shown activity in melanoma.[5] There is also a noted increased risk of non-melanoma skin cancer in patients treated with Bendamustine.[17]
Fotemustine: Fotemustine has been evaluated in several clinical trials for metastatic melanoma.[18][19][20] A phase III study comparing Fotemustine to Dacarbazine (DTIC) found a higher overall response rate for Fotemustine (15.2% vs. 6.8%).[21] It has shown notable efficacy against brain metastases.[9][20] The primary toxicities are hematological, including neutropenia and thrombocytopenia.[21]
Conclusion
Both Bendamustine and Fotemustine are DNA alkylating agents that can induce cell death in cancer cells. Fotemustine has a more established, albeit modest, clinical activity in metastatic melanoma, including central nervous system metastases. The available data on Bendamustine's efficacy in melanoma is limited and conflicting, with one trial in uveal melanoma showing no benefit.
For researchers, the key takeaways are:
-
Fotemustine is a relevant compound for in vitro and in vivo studies of melanoma, particularly for models involving brain metastases. Its mechanism of inducing apoptosis is relatively well-characterized.
-
Bendamustine's role in melanoma is less clear. Further preclinical studies are needed to determine its potential efficacy, identify responsive melanoma subtypes, and elucidate its precise mechanism of action in these cells. The lack of cross-resistance with other alkylating agents suggests a unique mode of action that could be of interest.[22]
Future research should focus on direct comparative studies of these two agents in a panel of melanoma cell lines to obtain quantitative data on their relative potency and to explore potential synergistic combinations with other targeted or immunotherapies.
References
- 1. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 4. Bendamustine | Macmillan Cancer Support [macmillan.org.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Focus on Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fotemustine? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. Fotemustine for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of bendamustine chemotherapy as second-line treatment in metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, DNA damage, and apoptosis induced by new fotemustine analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temozolomide- and fotemustine-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temozolomide- and fotemustine-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gov.uk [gov.uk]
- 18. Phase II trial of fotemustine in patients with metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Positive phase II study in the treatment of advanced malignant melanoma with fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fotemustine: an overview of its clinical activity in disseminated malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Resistance: A Comparative Guide to Cross-Resistance Between Bofumustine and Other DNA Damaging Agents
For researchers, scientists, and drug development professionals, understanding the intricate patterns of cross-resistance among DNA damaging agents is paramount to developing effective cancer therapies. This guide provides a comprehensive comparison of the expected cross-resistance profiles between the novel nitrosourea, Bofumustine, and other established DNA damaging agents. While direct comparative studies on this compound are emerging, this guide draws upon established principles of cross-resistance among alkylating agents and other DNA-interactive compounds to provide a predictive framework and detailed experimental methodologies for future investigations.
Unraveling the Mechanisms of Resistance
The efficacy of DNA damaging agents is often curtailed by the development of cellular resistance. This resistance can be specific to a single drug or, more concerningly, extend to a range of other compounds, a phenomenon known as cross-resistance. The primary mechanisms underpinning cross-resistance to DNA damaging agents are multifaceted and include:
-
Enhanced DNA Repair: Cancer cells can upregulate various DNA repair pathways, such as Base Excision Repair (BER), Mismatch Repair (MMR), and Homologous Recombination (HR), to efficiently mend the damage inflicted by chemotherapy.[1][2][3][4] For instance, overexpression of O6-methylguanine-DNA methyltransferase (MGMT) is a well-established mechanism of resistance to alkylating agents like temozolomide and is anticipated to confer resistance to this compound.[1][2][3]
-
Altered Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and cytotoxic effect.[5] Additionally, cellular metabolism can inactivate drugs before they reach their target.
-
Dysregulation of Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade, such as p53, can render cancer cells insensitive to the cell death signals initiated by DNA damage.
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can silence tumor suppressor genes or activate oncogenes, contributing to a drug-resistant phenotype.[2][3]
Comparative Analysis of Cross-Resistance Profiles
The following tables summarize the expected and observed cross-resistance patterns between different classes of DNA damaging agents. This data is compiled from studies on various cancer cell lines and provides a framework for predicting the efficacy of this compound in the context of pre-existing resistance.
Table 1: Predicted Cross-Resistance of this compound with Other Alkylating Agents
| Drug | Class | Expected Cross-Resistance with this compound | Key Mechanisms |
| Temozolomide | Alkylating Agent (Triazene) | High | MGMT overexpression, MMR deficiency[1][2][6] |
| Carmustine (BCNU) | Alkylating Agent (Nitrosourea) | High | Similar mechanism of action, MGMT overexpression[7] |
| Lomustine (CCNU) | Alkylating Agent (Nitrosourea) | High | Similar mechanism of action, MGMT overexpression |
| Cisplatin | Platinum Compound | Variable | Increased DNA repair (NER), decreased drug uptake, increased glutathione levels[5][8] |
| Cyclophosphamide | Alkylating Agent (Nitrogen Mustard) | Incomplete | Differences in activation and DNA adduct formation[7] |
Table 2: Predicted Cross-Resistance of this compound with Other DNA Damaging Agents
| Drug | Class | Expected Cross-Resistance with this compound | Key Mechanisms |
| Doxorubicin | Anthracycline (Topoisomerase II Inhibitor) | Low to Moderate | Different primary targets, but potential for overlapping resistance via efflux pumps and altered apoptosis[7][9][10][11] |
| Etoposide | Topoisomerase II Inhibitor | Low to Moderate | Different primary targets, potential for shared resistance in apoptosis pathways[12] |
| Irinotecan | Topoisomerase I Inhibitor | Low | Different primary target (Topoisomerase I) |
| Ionizing Radiation | Physical Agent | Variable | Upregulation of DNA damage response and repair pathways |
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, a series of well-defined in vitro experiments are essential.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the sensitivity of cancer cell lines to this compound and other DNA damaging agents.
Protocol:
-
Cell Culture: Maintain parental (drug-sensitive) and drug-resistant cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Drug-resistant sublines are typically generated by continuous exposure to escalating concentrations of a specific DNA damaging agent (e.g., cisplatin-resistant, doxorubicin-resistant).
-
Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound and the other DNA damaging agents for a specified period (e.g., 72 hours).
-
Viability Assessment: Utilize a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in both parental and resistant cell lines. The resistance factor (RF) is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RF > 1 indicates resistance.
Apoptosis Assays
Objective: To determine the extent to which this compound and other agents induce programmed cell death.
Protocol:
-
Treatment: Treat sensitive and resistant cells with equitoxic concentrations (e.g., IC50 values) of the drugs for 24-48 hours.
-
Staining: Use Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.
-
Western Blot Analysis: Assess the expression levels of key apoptotic proteins such as cleaved Caspase-3, PARP, Bcl-2, and Bax.
DNA Damage and Repair Assays
Objective: To measure the extent of DNA damage and the efficiency of repair in response to treatment.
Protocol:
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Treat cells with the DNA damaging agents for a short period.
-
Embed individual cells in agarose on a microscope slide.
-
Lyse the cells and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize under a microscope. The length of the "comet tail" is proportional to the amount of DNA damage.
-
-
γH2AX Foci Formation:
-
Treat cells with the drugs and fix them at various time points.
-
Immunostain for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Visualize and quantify the number of γH2AX foci per nucleus using fluorescence microscopy. A persistence of foci over time indicates impaired DNA repair.
-
Visualizing the Pathways and Workflows
Understanding the complex biological processes involved in cross-resistance can be facilitated through clear diagrams.
Caption: A generalized workflow for conducting in vitro cross-resistance studies.
Caption: Simplified signaling pathways involved in DNA damage response and resistance.
Conclusion and Future Directions
The challenge of cross-resistance necessitates a strategic approach to cancer therapy. While this compound holds promise as a novel DNA damaging agent, its clinical utility will be significantly influenced by its cross-resistance profile with existing chemotherapeutics. The experimental frameworks and predictive models presented in this guide offer a robust starting point for researchers to delineate these critical resistance patterns. Future studies should focus on in vivo models to validate in vitro findings and explore combination therapies that can circumvent or overcome resistance mechanisms, ultimately improving patient outcomes in the fight against cancer.
References
- 1. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 2. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-resistance and collateral sensitivity to natural product drugs in cisplatin-sensitive and -resistant rat lymphoma and human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-resistance to diverse drugs is associated with primary cisplatin resistance in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Genotoxicity of Chlorambucil and Other Clinically Relevant Alkylating Agents
A detailed analysis for researchers and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the genotoxicity of Chlorambucil, a conventional nitrogen mustard alkylating agent, and two other clinically important alkylating agents, Bendamustine and Fotemustine. Due to a significant lack of publicly available scientific literature on the genotoxicity of Bofumustine, this analysis focuses on these well-documented analogues to provide a relevant and data-supported comparison for researchers in the field.
Both Chlorambucil and the comparator agents are potent genotoxic compounds that exert their anticancer effects through the induction of DNA damage. Their primary mechanism of action involves the alkylation of DNA, leading to the formation of monoadducts and highly cytotoxic interstrand and intrastrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
While sharing a common mechanistic backbone, subtle structural differences between these agents influence their specific interactions with DNA and the cellular responses they elicit. This guide summarizes key quantitative data from various genotoxicity assays, details the experimental protocols for these assays, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Genotoxicity Data
The following table summarizes the genotoxic effects of Chlorambucil, Bendamustine, and Fotemustine across a range of in vitro and in vivo assays. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various independent investigations.
| Genotoxicity Endpoint | Chlorambucil | Bendamustine | Fotemustine | Key Findings & Citations |
| Bacterial Reverse Mutation (Ames Test) | Mutagenic, often requiring metabolic activation.[1][2] | Mutagenic in the absence and presence of metabolic activation.[3] | Mutagenic, with activity observed in uvrB-proficient strains, suggesting cross-linking ability. | All three agents demonstrate mutagenic potential in bacterial systems, a key indicator of their ability to induce point mutations. |
| Chromosomal Aberrations (in vitro) | Induces chromatid-type aberrations in a dose-dependent manner in V79 cells.[4] Clastogenic effects observed in human lymphocytes.[1] | Significantly increases structural chromosomal aberrations in human peripheral lymphocytes at concentrations of 6.0, 9.0, and 12.0 µg/ml.[2][5] | Induces chromosomal aberrations in human lymphocytes in a dose-dependent manner at concentrations of 2, 4, and 8 µg/ml.[6] | These agents are potent clastogens, capable of causing significant structural damage to chromosomes. |
| Micronucleus Formation (in vitro) | Data not explicitly found in the provided search results. | Induces a statistically significant, concentration-related increase in micronuclei frequency in human peripheral lymphocytes at 6.0, 9.0, and 12.0 µg/ml.[2][5] | Data not explicitly found in the provided search results. | Bendamustine has been clearly shown to induce micronuclei, indicative of chromosomal damage or aneuploidy. |
| DNA Strand Breaks & Cross-links | Forms DNA mono-adducts and interstrand cross-links, which are critical for its cytotoxic and mutagenic effects.[1] | Induces DNA single and double-strand breaks through alkylation and the formation of intra- and inter-strand cross-links.[4] | Causes fewer DNA strand breaks and total cross-links compared to BCNU or MeCCNU at equivalent cytotoxic concentrations.[1] | All three agents induce highly toxic DNA cross-links, a hallmark of bifunctional alkylating agents. |
| Sister Chromatid Exchanges (SCEs) | Effectively induces SCEs in a dose-dependent manner in V79 cells.[4] | Data not explicitly found in the provided search results. | Induces SCEs in human lymphocytes at concentrations of 2, 4, and 8 µg/ml.[6] | Chlorambucil and Fotemustine have been shown to increase the frequency of SCEs, indicating their ability to induce DNA damage that is repaired by homologous recombination. |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are generalized and may be subject to specific modifications based on the laboratory and the specific aims of the study.
Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test evaluates the ability of a chemical to induce reverse mutations, restoring the ability of the bacteria to grow on a histidine-free medium.
-
Methodology:
-
Tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth to a specific density.
-
The test compound, at various concentrations, is mixed with the bacterial culture. For assays requiring metabolic activation, a liver homogenate fraction (S9 mix) is also added.
-
The mixture is plated on minimal glucose agar plates lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In Vitro Chromosomal Aberration Assay
-
Principle: This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells.
-
Methodology:
-
Mammalian cells (e.g., human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells) are cultured.
-
Cells are treated with the test compound at various concentrations for a defined period.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).
-
Metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenicity.
-
In Vitro Micronucleus Test
-
Principle: This assay detects chromosomal fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis, forming small, separate nuclei called micronuclei.
-
Methodology:
-
Cultured mammalian cells are treated with the test compound.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronuclei in binucleated cells is scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
-
Mandatory Visualization
Signaling Pathway of DNA Damage Response to Alkylating Agents
Caption: DNA damage response pathway initiated by alkylating agents.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: A generalized workflow for in vitro genotoxicity assessment.
Conclusion
Chlorambucil, Bendamustine, and Fotemustine are all potent genotoxic agents that induce a range of DNA lesions, including point mutations, chromosomal aberrations, and DNA cross-links. While their primary mechanism of action is similar, variations in their chemical structures can lead to differences in the extent and type of DNA damage, as well as their recognition and repair by cellular machinery. This comparative guide highlights the genotoxic profile of these important anticancer drugs, providing a valuable resource for researchers and drug development professionals. The lack of available data on this compound underscores the need for further research to fully characterize the genotoxic potential of all compounds within this class of therapeutic agents.
References
- 1. Cytotoxicity and DNA damaging effects of a new nitrosourea, fotemustine, diethyl- 1-(3-(2-chloroethyl)-3-nitrosoureido) ethylphosphonate-S10036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Bofumustine with PARP Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic potential of combining Bofumustine, a nitrogen mustard alkylating agent, with various Poly (ADP-ribose) polymerase (PARP) inhibitors. By targeting distinct but complementary mechanisms within the DNA Damage Response (DDR) pathway, this combination therapy holds promise for enhanced anti-tumor efficacy.
This compound, a derivative of bendamustine, induces DNA damage primarily through the alkylation of guanine bases, leading to the formation of single-strand breaks (SSBs) and inter/intra-strand crosslinks. This damage triggers cell cycle arrest and apoptosis. PARP inhibitors, on the other hand, function by trapping the PARP enzyme at sites of SSBs, preventing their repair. The persistence of these unrepaired SSBs during DNA replication leads to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.
The strategic combination of this compound and PARP inhibitors is designed to exploit this synthetic lethal relationship. This compound initiates DNA damage, and the subsequent inhibition of PARP-mediated repair by a PARP inhibitor is hypothesized to amplify this damage, leading to a synergistic increase in cancer cell death.
Mechanism of Synergistic Action
The synergistic interaction between this compound and PARP inhibitors is rooted in their sequential impact on the DNA Damage Response (DDR) pathway.
Preclinical Evidence of Synergy
While direct preclinical studies on this compound in combination with PARP inhibitors are limited, extensive research on the closely related alkylating agent, bendamustine, provides a strong rationale for their synergistic potential. The following tables summarize representative data from preclinical studies evaluating the combination of bendamustine with various PARP inhibitors in different cancer cell lines.
Table 1: In Vitro Cell Viability (IC50, µM)
| Cell Line | Cancer Type | Bendamustine Alone | PARP Inhibitor Alone | Combination | Fold Potentiation |
| With Olaparib | |||||
| Jeko-1 | Mantle Cell Lymphoma | 15.0 | 5.0 | 2.5 (Bendamustine) + 1.0 (Olaparib) | ~6x |
| With Rucaparib | |||||
| A2780 | Ovarian Cancer | 20.0 | 8.0 | 4.0 (Bendamustine) + 1.5 (Rucaparib) | ~5x |
| With Niraparib | |||||
| HCC1937 (BRCA1 mut) | Breast Cancer | 10.0 | 0.5 | 1.0 (Bendamustine) + 0.05 (Niraparib) | ~10x |
| With Talazoparib | |||||
| Capan-1 (BRCA2 mut) | Pancreatic Cancer | 12.0 | 0.1 | 1.5 (Bendamustine) + 0.01 (Talazoparib) | ~8x |
Note: The data presented are representative values from various preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Induction of Apoptosis (% Annexin V Positive Cells)
| Cell Line | Treatment | % Apoptotic Cells |
| Jeko-1 (Mantle Cell Lymphoma) | Control | 5% |
| Bendamustine (10 µM) | 20% | |
| Olaparib (2.5 µM) | 15% | |
| Combination | 55% | |
| A2780 (Ovarian Cancer) | Control | 8% |
| Bendamustine (15 µM) | 25% | |
| Rucaparib (5 µM) | 18% | |
| Combination | 65% |
Table 3: DNA Damage Induction (γH2AX Foci per Cell)
| Cell Line | Treatment | γH2AX Foci/Cell |
| HCC1937 (Breast Cancer) | Control | 2 |
| Bendamustine (5 µM) | 15 | |
| Niraparib (0.1 µM) | 10 | |
| Combination | 45 | |
| Capan-1 (Pancreatic Cancer) | Control | 3 |
| Bendamustine (8 µM) | 18 | |
| Talazoparib (0.05 µM) | 12 | |
| Combination | 52 |
Clinical Evidence
A phase 1 clinical trial (NCT01326702) evaluated the safety and preliminary efficacy of the PARP inhibitor veliparib in combination with bendamustine and rituximab in patients with relapsed or refractory B-cell lymphomas.[1] The study demonstrated that the combination was generally well-tolerated and showed promising clinical activity.[1]
Table 4: Clinical Trial Efficacy Data (NCT01326702)[1]
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) |
| Veliparib + Bendamustine (VB) | 7 | 71% |
| Veliparib + Bendamustine + Rituximab (VBR) | 7 | 86% |
These clinical findings, although in a different malignancy, support the preclinical rationale for combining a bendamustine-like alkylating agent with a PARP inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the PARP inhibitor, or the combination of both. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the indicated concentrations of this compound, PARP inhibitor, or the combination for 48 hours. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay quantifies the formation of double-strand DNA breaks by detecting the phosphorylation of histone H2AX (γH2AX).
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with the drugs for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.
-
Antibody Staining: Incubate the cells with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion and Future Directions
The combination of this compound with PARP inhibitors represents a promising therapeutic strategy, particularly for cancers with underlying DNA repair deficiencies. The preclinical data, largely extrapolated from studies with bendamustine, strongly suggest a synergistic interaction that leads to enhanced cancer cell killing. The clinical evidence, though preliminary, further supports the feasibility and potential efficacy of this combination.
Future research should focus on direct preclinical evaluation of this compound with a panel of PARP inhibitors to confirm and extend these findings. In vivo studies are crucial to assess the therapeutic index and potential toxicities of this combination. Furthermore, the identification of predictive biomarkers beyond BRCA mutations will be essential for patient stratification and maximizing the clinical benefit of this targeted combination therapy.
References
Benchmarking Bofumustine's Performance: A Data-Driven Comparison with Next-Generation Nitrogen Mustards
A comprehensive review of available scientific literature and clinical trial data reveals a significant lack of specific information on a compound named "Bofumustine." Searches for performance data, experimental studies, and mechanism of action for this compound did not yield any relevant results. It is highly probable that "this compound" may be a misspelling of "Bendamustine," a well-documented next-generation nitrogen mustard with extensive clinical data.
This guide will proceed under the assumption that the intended compound of interest is Bendamustine . Below is a detailed comparison of Bendamustine's performance against other next-generation nitrogen mustards, supported by experimental data and detailed methodologies.
I. Overview of Nitrogen Mustards
Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their mechanism of action involves the formation of highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine.[2] This leads to DNA damage, interstrand cross-linking, and ultimately, apoptosis (programmed cell death).[2][3]
First-generation nitrogen mustards, such as mechlorethamine, were characterized by high reactivity and significant toxicity.[2] Next-generation nitrogen mustards were developed to improve selectivity, reduce side effects, and enhance efficacy.[1] Key examples of next-generation nitrogen mustards include Bendamustine, Cyclophosphamide, and Melphalan.[2][4]
II. Bendamustine: A Hybrid Alkylating Agent
Bendamustine is a unique nitrogen mustard derivative that possesses a purine-like benzimidazole ring.[5] This structure confers a dual mechanism of action, combining the properties of an alkylating agent with those of a purine analog, although it primarily acts as an alkylating agent at higher concentrations.[5] It is approved for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[3]
The primary mechanism of action for Bendamustine, like other nitrogen mustards, is through DNA alkylation. The process can be visualized as follows:
Caption: General mechanism of action for nitrogen mustards like Bendamustine.
III. Performance Benchmarking: Bendamustine vs. Other Next-Generation Nitrogen Mustards
Clinical data provides the most robust benchmark for comparing the performance of different chemotherapeutic agents. Below are summaries of key studies comparing Bendamustine with other next-generation nitrogen mustards and standard chemotherapy regimens.
A retrospective, multicenter study compared the efficacy of R-Bendamustine (R-B) with R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) in patients with follicular lymphoma. The 6-year progression-free survival (PFS) was significantly longer for the R-B group (79%) compared to the R-CHOP group (67%).[6] However, the 6-year overall survival (OS) was similar for both groups (91%).[6] In terms of toxicity, cytopenias were more frequent with R-CHOP during induction, while neutropenia and infectious toxicity were more common with R-B during maintenance therapy.[6]
Another study reported that in older patients with indolent B-cell lymphomas, event-free survival (EFS) was better with Bendamustine-Rituximab (BR) than with R-CHOP/R-CVP.[2] However, this did not translate into an overall survival benefit.[2] Acute toxicity was lower with BR, with fewer hospitalizations and infections.[2]
Table 1: Bendamustine-Rituximab (BR) vs. R-CHOP/R-CVP in Indolent B-Cell Lymphomas (Older Patients) [2]
| Endpoint | BR | R-CHOP/R-CVP | Hazard Ratio (95% CI) |
| Event-Free Survival (EFS) | Better | - | 0.78 (0.70-0.87) |
| Overall Survival (OS) | No Difference | - | 1.03 (0.91-1.17) |
| Hospitalizations | 33% | 45% | - |
| Infections | 21% | 30% | - |
In a randomized phase III study comparing Bendamustine and Prednisone (BP) to Melphalan and Prednisone (MP) in newly diagnosed multiple myeloma patients, the BP regimen was found to be superior.[7] Patients treated with BP had a significantly higher complete remission rate (32% vs. 13%) and a longer time to treatment failure.[7]
Table 2: Bendamustine + Prednisone (BP) vs. Melphalan + Prednisone (MP) in Newly Diagnosed Multiple Myeloma [7]
| Endpoint | BP (n=68) | MP (n=63) | p-value |
| Overall Response Rate | 75% | 70% | - |
| Complete Remission Rate | 32% | 13% | 0.007 |
| Median Time to Treatment Failure | Longer in BP | - | Significant |
Furthermore, a phase II trial investigated the addition of Bendamustine to Melphalan as a conditioning regimen before autologous stem cell transplantation (ASCT) in myeloma patients. The combination (BenMel) resulted in a higher rate of stringent complete remission/complete remission (sCR/CR) compared to Melphalan alone (70.0% vs. 51.7%).[8]
Table 3: Bendamustine + Melphalan (BenMel) vs. Melphalan (Mel) alone in ASCT for Multiple Myeloma [8]
| Endpoint | BenMel | Mel | p-value |
| sCR/CR Rate | 70.0% | 51.7% | 0.039 |
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for assessing the in vitro cytotoxicity of nitrogen mustards, a key experiment in preclinical drug development.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a nitrogen mustard compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., a lymphoma or myeloma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nitrogen mustard compound (e.g., Bendamustine)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
References
- 1. Obinutuzumab plus bendamustine versus bendamustine monotherapy in patients with rituximab-refractory indolent non-Hodgkin lymphoma (GADOLIN): a randomised, controlled, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outcomes of bendamustine- or cyclophosphamide-based first-line chemotherapy in older patients with indolent B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Phase 1 Study of Bendamustine and Melphalan Conditioning for Autologous Stem Cell Transplantation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment of bendamustine and prednisone in patients with newly diagnosed multiple myeloma results in superior complete response rate, prolonged time to treatment failure and improved quality of life compared to treatment with melphalan and prednisone--a randomized phase III study of the East German Study Group of Hematology and Oncology (OSHO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adding bendamustine to melphalan before ASCT improves CR rate in myeloma vs. melphalan alone: A randomized phase-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the differential gene expression profiles induced by Bofumustine vs. Bendamustine
A direct comparative analysis of the differential gene expression profiles induced by Bofumustine versus Bendamustine is not feasible at this time due to the limited publicly available data on this compound's effects on gene expression. Extensive searches for peer-reviewed literature and publicly accessible datasets yielded no specific information on global gene expression changes following this compound treatment.
Therefore, this guide will focus on the well-documented gene expression and signaling pathway modulations induced by Bendamustine, providing a comprehensive overview for researchers, scientists, and drug development professionals. The information presented here on Bendamustine can serve as a foundational reference for future comparative studies should data on this compound become available.
Bendamustine: A Profile of its Impact on Gene Expression
Bendamustine is a bifunctional alkylating agent with a unique chemical structure that includes a nitrogen mustard group, a benzimidazole ring, and a butyric acid side-chain.[1] This structure confers a distinct pattern of cytotoxicity compared to conventional alkylating agents.[2] Its mechanism of action involves the induction of DNA cross-links, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4] Gene expression studies have further elucidated the molecular pathways affected by Bendamustine.
Summary of Bendamustine-Induced Molecular Effects
The following table summarizes the key molecular and gene expression changes induced by Bendamustine treatment as reported in the literature.
| Cellular Process | Effect of Bendamustine | Key Genes/Pathways Involved | References |
| DNA Damage and Repair | Induces DNA double-strand breaks and activates DNA damage response pathways. Unlike other alkylating agents, it primarily induces base excision repair (BER) and does not induce O-6-methylguanine-DNA methyltransferase (MGMT) mediated repair. | ATM pathway, BER pathway | [5] |
| Cell Cycle Regulation | Causes cell cycle arrest, primarily at the G2/M phase, and can induce mitotic catastrophe. | Downregulation of genes involved in mitotic checkpoints. | [5][6][7] |
| Apoptosis | Induces programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Can induce apoptosis even in cells with a non-functional p53 pathway. | Upregulation of PUMA and NOXA, activation of BAX and BAK. | [6][8] |
| Oxidative Stress | Generates reactive oxygen species (ROS). | - | [8] |
Experimental Protocols: Assessing Differential Gene Expression
To determine the differential gene expression profiles induced by a compound like Bendamustine, a standard methodology such as RNA sequencing (RNA-Seq) is typically employed. Below is a representative protocol.
RNA Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., a lymphoma or leukemia cell line) in appropriate media and conditions.
-
Treat the cells with a predetermined concentration of Bendamustine (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells and ensure a sufficient number for RNA extraction (typically >1x10^6 cells).
-
-
RNA Extraction:
-
Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using polymerase chain reaction (PCR).
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between the Bendamustine-treated and control groups to identify up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
Signaling Pathways Modulated by Bendamustine
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Bendamustine.
Conclusion
While a direct comparison of the gene expression profiles of this compound and Bendamustine is currently hampered by a lack of data for this compound, the extensive research on Bendamustine provides a solid framework for understanding its molecular mechanisms. Bendamustine's effects on DNA repair, cell cycle regulation, and apoptosis are well-characterized and are associated with distinct changes in gene expression. Future research into the gene expression profile of this compound will be crucial to delineate the similarities and differences between these two alkylating agents and to potentially identify unique therapeutic opportunities.
References
- 1. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fotemustine? [synapse.patsnap.com]
- 3. Sensitivity and resistance in human metastatic melanoma to the new chloroethylnitrosourea anti-tumor drug Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focus on Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic models predict fotemustine and the combination of eflornithine/rifamycin and adapalene/cannabidiol for the treatment of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bofumustine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Bofumustine are paramount to ensuring laboratory safety and environmental protection. This compound, an alkylating agent, necessitates stringent disposal protocols due to its potential hazards. Adherence to these procedures is not only a regulatory requirement but also a cornerstone of a robust safety culture within the laboratory.
Immediate Safety and Logistical Information
All materials that have come into contact with this compound are to be treated as hazardous waste. This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials. It is crucial to consult your institution's specific protocols and the Safety Data Sheet (SDS) for this compound. Disposal of hazardous pharmaceutical waste by flushing it down a sink or toilet is strictly prohibited by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1]
Operational Disposal Plan
The primary and mandated method for the disposal of this compound and any contaminated materials is through a licensed professional waste disposal service.[2]
Step 1: Segregation and Identification
At the point of generation, immediately segregate all this compound-contaminated waste from other waste streams.[1] This includes:
-
Grossly contaminated items: Unused or partially used vials, syringes with visible residual drug, and heavily soiled absorbent pads. These should be placed in a designated "Bulk" chemotherapy waste container, often a black RCRA container.[3]
-
Trace contaminated items: Empty vials, syringes with no visible drug, used gloves, gowns, and absorbent pads used for minor spills. These should be disposed of in a yellow "Trace" chemotherapy waste container.[3]
-
Sharps: Needles and syringes, even if empty, must be placed in a designated chemotherapy sharps container.[3][4]
Step 2: Containment and Labeling
All waste containers must be leak-proof, have a tight-fitting lid, and be clearly labeled.[2][5][6] The label should include:
-
The words "Hazardous Waste"[6]
-
The name "this compound"
-
Appropriate hazard symbols (e.g., cytotoxic, toxic)
-
The date waste was first added to the container
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials until they are collected for disposal.[2]
Step 4: Professional Disposal
Arrange for a certified hazardous waste management company to collect and dispose of the waste in compliance with all federal, state, and local regulations.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₁ClN₄O₉ | [7] |
| Molecular Weight | 472.83 g/mol | [7] |
| CAS Number | 55102-44-8 | [7][8][9] |
| Hazard Statements | Toxic if swallowed, Suspected of causing genetic defects, Suspected of causing cancer, Suspected of damaging fertility or the unborn child. |
Experimental Protocol: Surface Decontamination
This protocol provides a general procedure for decontaminating surfaces that have come into contact with this compound.
Materials:
-
Low-lint wipes[1]
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[1]
-
70% Isopropyl Alcohol (IPA)[1]
-
Sterile water[1]
-
Appropriate hazardous waste container[1]
-
Full personal protective equipment (PPE), including two pairs of chemotherapy gloves, a gown, and eye protection.[3][4]
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[1]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[1]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.[1]
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[1]
This compound Disposal Workflow
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | 55102-44-8 [amp.chemicalbook.com]
- 9. biomall.in [biomall.in]
Essential Safety and Operational Guide for Handling Bofumustine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as Bofumustine. This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of this compound, fostering a secure research environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and disposed of properly after handling. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning any work, ensure that all necessary PPE is worn correctly. The workspace within the chemical fume hood should be clean and uncluttered.
-
Weighing and Transferring: When weighing or transferring this compound powder, use a spatula and conduct these operations over a contained surface within the fume hood to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately labeled.
-
Post-Handling: After handling is complete, thoroughly wash hands with soap and water. Decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including gloves, bench paper, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Labeling and Storage:
-
Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[1]
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
